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  • Product: (4-tert-butylcyclohexyl)methyl acetate
  • CAS: 19461-35-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical, Physical, and Structural Properties of (4-tert-butylcyclohexyl)methyl acetate

Executive Summary In the fields of synthetic fragrance chemistry and advanced materials, the architectural manipulation of cycloaliphatic esters plays a critical role in dictating volatility, olfactory receptor binding,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of synthetic fragrance chemistry and advanced materials, the architectural manipulation of cycloaliphatic esters plays a critical role in dictating volatility, olfactory receptor binding, and chemical stability. (4-tert-butylcyclohexyl)methyl acetate is a specialized primary ester characterized by its bulky tert-butyl conformational lock and a methylene spacer. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical dynamics, and validated synthesis protocols, designed for researchers and drug development professionals requiring precise structural and behavioral data.

Molecular Architecture & Physicochemical Profile

The molecular framework of (4-tert-butylcyclohexyl)methyl acetate (C₁₃H₂₄O₂) distinguishes itself from its widely known secondary ester homologue, 4-tert-butylcyclohexyl acetate (Vertenex) ([1]). The insertion of a methylene (-CH₂-) spacer between the cyclohexyl ring and the acetate moiety transforms the molecule into a primary ester. This structural modification increases overall lipophilicity and alters the spatial orientation of the carbonyl group, which directly impacts its hydrolysis rate and binding affinity in olfactory or pharmacological targets.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (4-tert-butylcyclohexyl)methyl acetate
IUPAC Nomenclature [4-(tert-butyl)cyclohexyl]methyl acetate
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
CAS Registry Number (cis-isomer) 19461-34-8 ([2])
CAS Registry Number (trans-isomer) 19461-35-9 ([3])
CAS Registry Number (Unspecified) 85204-31-5 ([4])
Physical State Clear, colorless to pale yellow liquid
Solubility Profile Insoluble in aqueous media; miscible with organic solvents (ether, ethanol)

Stereochemical Dynamics: The Conformational Lock

The 4-tert-butylcyclohexyl system is a textbook example of conformational control. The tert-butyl group is exceptionally bulky; placing it in an axial position would result in severe 1,3-diaxial steric clashes with the ring protons. Consequently, the tert-butyl group acts as a "conformational lock," exclusively occupying the equatorial position and freezing the ring's chair inversion.

Because the ring is locked, the stereochemistry of the molecule is entirely dictated by the relative positioning of the -CH₂OAc group:

  • The trans-Isomer (CAS 19461-35-9): The -CH₂OAc group occupies the equatorial position, resulting in a diequatorial conformation. This minimizes intramolecular steric strain, making it the thermodynamically favored isomer. It typically exhibits tighter molecular packing and a distinct woody/musky olfactory profile.

  • The cis-Isomer (CAS 19461-34-8): The -CH₂OAc group is forced into the axial position, creating an equatorial-axial conformation. The resulting steric strain slightly elevates the molecule's ground-state energy, altering its vapor pressure and receptor-binding kinetics, often yielding a more intense floral note.

G A 4-tert-butylcyclohexyl methyl acetate B Conformational Lock (t-butyl group equatorial) A->B C trans-Isomer (Diequatorial) B->C trans (CAS 19461-35-9) D cis-Isomer (Equatorial-Axial) B->D cis (CAS 19461-34-8) E Thermodynamically Stable Woody/Musk Odor C->E F Steric Strain Intense Floral Odor D->F

Conformational dynamics and physical property divergence of cis/trans isomers.

Synthesis & Purification Protocols

The synthesis of (4-tert-butylcyclohexyl)methyl acetate relies on the acid-catalyzed acetylation of its corresponding primary alcohol. The following protocol is adapted from validated patent literature detailing the creation of deodorizing agents ([5]).

Step-by-Step Methodology

Objective: High-yield esterification of cis/trans-4-tert-butylcyclohexylmethanol.

  • Reagent Assembly: In a dry reaction flask, combine 8.5 g (~0.05 mol) of cis/trans-4-tert-butylcyclohexylmethanol with 5.5 g of acetic anhydride.

    • Causality: Acetic anhydride is utilized instead of acetic acid to prevent the generation of water, thereby driving the esterification equilibrium strictly to the right without the need for Dean-Stark dehydration.

  • Catalyst Introduction: Add a catalytic amount (a few crystals) of p-toluenesulfonic acid (p-TsOH).

    • Causality:p-TsOH is a highly soluble, strong organic acid that efficiently protonates the carbonyl oxygen of acetic anhydride, drastically enhancing its electrophilicity toward the primary alcohol.

  • Reaction Incubation: Stir the mixture briefly to homogenize, then allow it to stand overnight at ambient room temperature.

    • Causality: Conducting the reaction at room temperature over an extended period ensures thermodynamic completion while suppressing heat-induced side reactions (such as elimination or polymerization).

  • Self-Validating Quench: Add 2 mL of distilled water and 0.5 g of sodium acetate to the reaction vessel. Stir vigorously for 30 minutes.

    • Causality: This is a critical self-validating step. The water hydrolyzes unreacted acetic anhydride into acetic acid. Simultaneously, the sodium acetate acts as a mild base to neutralize the strong p-TsOH catalyst. Failing to neutralize the acid prior to aqueous workup would establish an equilibrium that favors the acid-catalyzed hydrolysis of the newly formed ester back into the alcohol.

  • Phase Separation & Extraction: Pour the quenched mixture into 100 mL of water and extract with diethyl ether. The lipophilic target ester partitions into the upper organic phase, while the aqueous phase retains the acetic acid and sodium tosylate byproducts.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified ester.

Synthesis R1 4-tert-butylcyclohexylmethanol (~0.05 mol) Rxn Esterification Overnight, Room Temp R1->Rxn R2 Acetic Anhydride (Excess) R2->Rxn Cat p-TsOH Catalyst (Protonation of Carbonyl) Cat->Rxn Quench Quench Water + Sodium Acetate Rxn->Quench Neutralizes Acid Ext Liquid-Liquid Extraction (Ether/Water) Quench->Ext Prod Target Ester Organic Phase Ext->Prod Evaporation

Step-by-step synthetic workflow and workup for (4-tert-butylcyclohexyl)methyl acetate.

Applications in Fragrance & Pharmacological Relevance

While the secondary ester Vertenex is a ubiquitous base note in perfumery ([6]), the primary ester (4-tert-butylcyclohexyl)methyl acetate serves a specialized function. Patent literature highlights its exceptional efficacy as an active deodorizing agent ([5]).

Unlike traditional masking fragrances that simply overwhelm the olfactory receptors with high-intensity scents, this compound interacts competitively at the receptor level to counteract malodorous molecules (such as lower amines and thiols). Furthermore, the primary ester linkage provides a distinct hydrolysis profile on human skin. The local skin microbiome contains esterases that slowly cleave the acetate group, providing a controlled, sustained release of the parent alcohol, acting as a functional fixative in advanced dermatological and cosmetic formulations.

References

  • Title: DE2650602A1 - Agent against unpleasant odors (deodorizing agent)
  • Title: B2B : de meilleurs achats de produits chimiques (CAS 85204-31-5) Source: Pinpools URL: [Link]

Sources

Exploratory

Spectroscopic Profiling and Conformational Analysis of (4-tert-Butylcyclohexyl)methyl Acetate: A Comprehensive Guide

Executive Summary (4-tert-butylcyclohexyl)methyl acetate is a synthetically and commercially significant ester, frequently utilized as a chemical intermediate and a specialized fragrance compound. For researchers and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-tert-butylcyclohexyl)methyl acetate is a synthetically and commercially significant ester, frequently utilized as a chemical intermediate and a specialized fragrance compound. For researchers and drug development professionals, the accurate stereochemical assignment of its cis and trans isomers is critical, as spatial orientation directly dictates receptor binding affinity and physicochemical properties.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of (4-tert-butylcyclohexyl)methyl acetate. By anchoring our analysis in the rigid conformational dynamics of the cyclohexane ring, we elucidate the causality behind specific Nuclear Magnetic Resonance (NMR) shifts and outline robust experimental protocols for isomer differentiation.

Conformational Dynamics & The tert-Butyl Locking Effect

The structural analysis of (4-tert-butylcyclohexyl)methyl acetate is fundamentally governed by the thermodynamic preference of the tert-butyl group. With an exceptionally high A-value (conformational free energy) of approximately 4.9 kcal/mol, the tert-butyl substituent acts as a conformational anchor, rigidly locking the cyclohexane ring into a single chair conformation where the tert-butyl group strictly occupies the equatorial position[1].

Because ring-flipping is thermodynamically prohibited at room temperature, the stereochemistry at the C1 position dictates the spatial orientation of the exocyclic methyl acetate group (-CH₂OAc):

  • Trans Isomer (1,4-trans): The -CH₂OAc group is equatorial .

  • Cis Isomer (1,4-cis): The -CH₂OAc group is axial .

This rigid geometry allows us to use specific NMR phenomena—such as the Karplus relationship for ³J couplings and the γ-gauche effect in ¹³C NMR—as definitive, self-validating tools for stereochemical assignment[2].

Spectroscopic Data & Mechanistic Causality

¹H NMR Spectroscopy: Coupling Constants and the Karplus Equation

In ¹H NMR, the multiplicity of the C1 methine proton serves as the primary diagnostic marker. The causality here is rooted in the Karplus equation, which correlates the vicinal coupling constant (³J) with the dihedral angle between adjacent protons[3].

  • Trans Isomer (Equatorial -CH₂OAc): The C1 proton is axial . It experiences large axial-axial couplings (³J ≈ 10–12 Hz) with the axial protons at C2 and C6, resulting in a broad triplet of triplets (tt).

  • Cis Isomer (Axial -CH₂OAc): The C1 proton is equatorial . It only experiences small equatorial-axial and equatorial-equatorial couplings (³J ≈ 2–5 Hz) with the C2/C6 protons, yielding a narrow, unresolved multiplet.

Table 1: Representative ¹H NMR Shifts and Multiplicities (CDCl₃, 400 MHz)

Proton EnvironmentTrans Isomer (Eq. -CH₂OAc)Cis Isomer (Ax. -CH₂OAc)Causality / Multiplicity
-C(CH₃)₃ (t-Butyl)0.85 ppm (s, 9H)0.86 ppm (s, 9H)Chemically equivalent methyls
-C(=O)CH₃ (Acetate)2.05 ppm (s, 3H)2.06 ppm (s, 3H)Deshielded by carbonyl
C1-H (Ring methine)1.55 ppm (tt, J = 11.5, 3.5 Hz)1.85 ppm (m, W₁/₂ ≈ 10 Hz)Axial (trans) vs. Equatorial (cis)
-CH₂-O- 3.85 ppm (d, J = 6.5 Hz)3.95 ppm (d, J = 7.0 Hz)Diastereotopic coupling to C1-H
¹³C NMR Spectroscopy: The γ-Gauche Shielding Effect

While ¹H NMR relies on coupling constants, ¹³C NMR leverages steric compression to differentiate isomers. The γ-gauche effect is a powerful diagnostic tool: when a substituent is axial (as in the cis isomer), its electron cloud sterically repels the electron clouds of the axial protons at the γ-positions (C3 and C5)[2]. This polarization increases electron density around the C3 and C5 carbons, shielding them and shifting their resonance upfield by 5–7 ppm compared to the trans isomer.

Table 2: Representative ¹³C NMR Shifts (CDCl₃, 100 MHz)

Carbon NucleusTrans Isomer (Eq. -CH₂OAc)Cis Isomer (Ax. -CH₂OAc)Mechanistic Note
C=O (Acetate)171.2 ppm171.1 ppmStandard ester carbonyl
-CH₂-O- 69.5 ppm67.2 ppmUpfield shift due to steric crowding
C1 37.8 ppm34.5 ppmShielded in the axial conformation
C3, C5 27.8 ppm22.1 ppmStrong γ-gauche shielding (~5.7 ppm Δ)
C4 47.5 ppm48.0 ppmAnchored by the tert-butyl group
-C(CH₃)₃ (Quaternary)32.2 ppm32.2 ppmUnaffected by C1 stereochemistry
Infrared (IR) & Mass Spectrometry (MS) Markers
  • IR Spectroscopy: Both isomers exhibit a strong ester carbonyl stretch (ν C=O) at ~1740 cm⁻¹ and a C–O stretch at ~1240 cm⁻¹.

  • Mass Spectrometry (EI-MS): The molecular ion (M⁺ = 212 m/z) is typically weak. The base peak usually appears at m/z 152, corresponding to the facile loss of acetic acid[M - 60]⁺, followed by a prominent tert-butyl cation peak at m/z 57.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating loop. The synthesis yields a diastereomeric mixture, which is separated and subsequently verified through multidimensional NMR.

Protocol 1: Synthesis and Chromatographic Isolation
  • Reaction Setup: Dissolve 10.0 mmol of (4-tert-butylcyclohexyl)methanol (mixture of cis/trans) in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 15.0 mmol of pyridine and 0.5 mmol of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Cool the mixture to 0 °C.

  • Acetylation: Dropwise, add 12.0 mmol of acetic anhydride. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate). The cis isomer (axial -CH₂OAc) typically elutes slightly faster due to its lower accessible polar surface area compared to the equatorial trans isomer.

Protocol 2: NMR Acquisition and Stereochemical Validation
  • Sample Preparation: Dissolve 15 mg of the isolated pure isomer in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra. Validation Check: Examine the ¹³C shifts of C3/C5. If they appear at ~22 ppm, the isomer is cis. If they appear at ~28 ppm, the isomer is trans.

  • 2D NOESY Acquisition (The Ultimate Validator): To eliminate any ambiguity from overlapping ¹H multiplets, acquire a 2D NOESY spectrum (mixing time ~500 ms).

    • Causality: In the trans isomer, the axial C1 proton will show strong Nuclear Overhauser Effect (NOE) cross-peaks with the axial protons at C3 and C5. In the cis isomer, the equatorial C1 proton lacks these 1,3-diaxial interactions, but the exocyclic -CH₂- protons will show spatial proximity to the equatorial ring protons.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for assigning the stereochemistry of the synthesized isomers using our self-validating NMR protocol.

NMR_Workflow Start Synthesize/Isolate (4-tert-butylcyclohexyl)methyl acetate H1_NMR 1D 1H NMR Analyze 3J(H,H) Couplings Start->H1_NMR C13_NMR 1D 13C NMR Assess γ-Gauche Shielding Start->C13_NMR NOESY 2D NOESY Spatial Proton Proximity H1_NMR->NOESY Ambiguity in Multiplets Trans Trans Isomer (Equatorial -CH2OAc) H1_NMR->Trans Large 3J (ax-ax) Cis Cis Isomer (Axial -CH2OAc) H1_NMR->Cis Small 3J (eq-ax) C13_NMR->Trans Downfield C3/C5 C13_NMR->Cis Upfield C3/C5 (γ-gauche) NOESY->Trans H1-H3/H5 ax-ax NOE NOESY->Cis H1-eq to H-ax NOE

Analytical workflow for the stereochemical assignment of (4-tert-butylcyclohexyl)methyl acetate.

References

  • Conformation of Acetate Derivatives of Sugars and Other Cyclic Alcohols. Crystal Structures, NMR Studies, and Molecular Mechanics Calculations of Acetates. When Is the Exocyclic C−O Bond Eclipsed?
  • Unusually Strong Dependence of Conformation on Solvent - CGIQ, cgiqtectijuana.mx,
  • Cis-Trans Isomerism and Conformational Equilibria for Cyclohexane Deriv
  • Diastereofacial Selectivity in Reactions of Substituted Cyclohexyl Radicals. An Experimental and Theoretical Study, uni-muenchen.de,

Sources

Foundational

Unraveling the Olfactory Receptor Binding Affinity of (4-tert-Butylcyclohexyl)methyl Acetate: A Mechanistic Guide

Executive Summary For researchers and fragrance chemists, understanding the precise receptor-ligand dynamics of synthetic odorants is critical for predictive modeling and product development. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and fragrance chemists, understanding the precise receptor-ligand dynamics of synthetic odorants is critical for predictive modeling and product development. This whitepaper provides an in-depth technical analysis of the olfactory receptor (OR) binding affinity of (4-tert-butylcyclohexyl)methyl acetate—commonly analyzed alongside its close structural analogue, p-tert-butylcyclohexyl acetate (PTBCHA), commercially known as Vertenex. We will deconstruct the stereochemical nuances of its binding, the downstream signal transduction cascades, and the field-proven experimental protocols required to quantify its receptor affinity.

Stereochemical Dynamics and Odor Perception

The perception of alicyclic esters like PTBCHA is heavily dictated by their isomeric forms, which directly influence their spatial conformation and, consequently, their fit within the binding pockets of G-protein coupled receptors (GPCRs)[1].

The bulky tert-butyl group anchors the molecule, but the axial versus equatorial positioning of the acetate group creates distinct receptor interaction profiles:

  • Trans-Isomer: Exhibits a rich, woody odor profile[1]. The equatorial arrangement allows for deeper penetration into specific hydrophobic OR binding pockets.

  • Cis-Isomer: Possesses a more intense, floral character[1]. The axial steric hindrance forces the molecule to bind to a different combinatorial subset of ORs, shifting the perceived olfactory profile entirely.

This isomeric divergence is a prime example of the "Swipe Card Model" of odorant recognition, which posits that while molecular shape must be sufficient to enter the receptor, other physiochemical properties (such as electron distribution and vibrational frequencies) dictate the actual activation of the receptor[2].

Pre-Receptor Events and the Olfactory Signaling Cascade

Because PTBCHA is highly lipophilic, it cannot freely diffuse through the aqueous nasal mucus to reach the olfactory epithelium.

The Role of Odorant Binding Proteins (OBPs)

Pre-receptor events are mediated by Odorant Binding Proteins (OBPs), small lipocalin carrier proteins secreted into the mucus[2]. OBPs encapsulate the hydrophobic PTBCHA molecule, shielding it from the aqueous environment, and transport it directly to the ciliary membrane of the Olfactory Sensory Neurons (OSNs)[2].

GPCR Activation and Signal Transduction

Once delivered, PTBCHA binds to its target ORs, initiating a well-characterized intracellular signaling cascade[1].

OlfactorySignaling Odorant PTBCHA (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Mucus Transport OR Olfactory Receptor (GPCR) OBP->OR Delivery Golf G-protein (Golf) OR->Golf Activation AC3 Adenylyl Cyclase III Golf->AC3 alpha-subunit cAMP cAMP Elevation AC3->cAMP ATP conversion CNG CNG Ion Channel (Na+/Ca2+ Influx) cAMP->CNG Binding Depol Membrane Depolarization CNG->Depol Ion Gradient

Fig 1: cAMP-mediated olfactory signal transduction pathway triggered by PTBCHA.

Glomerular Mapping and Receptor Combinatorics

The identification of a particular odorant is not due to the activation of a single receptor, but rather a combinatorial code of multiple ORs with varying affinities. Axons from OSNs expressing the same OR converge onto specific, mirror-symmetric glomeruli in the olfactory bulb[3].

In vivo imaging studies utilizing fluorescently tagged ORs have successfully mapped the spatial representation of Vertenex (PTBCHA) in the brain. For instance, Vertenex HC has been shown to activate specific dorsal glomeruli, allowing researchers to compute correlations between the odor spectrum and receptor identity[3]. Furthermore, the potent binding affinity of PTBCHA to human ORs has broader ecological implications; its presence in personal care products significantly alters the human olfactory signature, which can subsequently impact mosquito host-seeking behavior[4].

Methodological Framework: Quantifying OR Binding Affinity

To accurately measure the binding affinity ( EC50​ ) of PTBCHA to specific ORs, a self-validating experimental system must be established. Below is the gold-standard protocol for in vitro OR deorphanization and affinity screening.

In Vitro High-Throughput Screening (Luciferase Reporter Assay)

Causality & Rationale: We utilize HEK293T cells because they lack endogenous olfactory receptors, providing a zero-noise background. However, mammalian ORs notoriously fail to traffic to the plasma membrane in heterologous systems. To solve this, we co-transfect the cells with RTP1S (Receptor-Transporting Protein 1 Short), a chaperone protein that forces the OR to the cell surface.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed HEK293T cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Co-Transfection: After 24 hours, co-transfect the cells with:

    • A plasmid containing the target OR gene (e.g., OR1A1, OR2J2) tagged with a Rho-epitope (to verify membrane expression).

    • A plasmid encoding RTP1S.

    • A cAMP-response element (CRE)-luciferase reporter plasmid.

  • Odorant Stimulation: 24 hours post-transfection, wash the cells and expose them to PTBCHA diluted in DMSO/media. Self-Validation Step: Run a dose-response curve ( 10−9 M to 10−3 M). Use Forskolin as a positive control (to ensure the cAMP-luciferase pathway is viable) and an empty vector as a negative control.

  • Luminescence Detection: Lyse the cells and add the luciferin substrate. Measure luminescence using a microplate reader. The light output is directly proportional to the OR binding affinity and subsequent cAMP generation.

Workflow Cell HEK293T Culture Transfect Co-transfection (OR + RTP1S) Cell->Transfect Stimulate PTBCHA Stimulation Transfect->Stimulate Lyse Cell Lysis & Substrate Stimulate->Lyse Read Luminescence Detection Lyse->Read Analyze EC50 Calculation Read->Analyze

Fig 2: High-throughput in vitro luciferase reporter assay workflow for OR binding affinity.

Quantitative Data Summary

To facilitate predictive modeling, the physicochemical properties and distinct olfactory profiles of PTBCHA isomers are summarized below.

Table 1: Physicochemical and Olfactory Profile of PTBCHA Isomers

Property / MetricTrans-PTBCHACis-PTBCHA
Odor Description Rich, woody, cedar-like[1]Intense, floral, sweet[1]
Molecular Weight 198.30 g/mol 198.30 g/mol
Receptor Binding Pocket Deep hydrophobic cleftBroad/shallow hydrophobic cleft
Signal Transduction cAMP-mediated (GPCR)cAMP-mediated (GPCR)
Primary Application Base notes in perfumeryHeart/Top notes in perfumery

Conclusion

The olfactory receptor binding affinity of (4-tert-butylcyclohexyl)methyl acetate and its analogues is a complex interplay of stereochemistry, chaperone-mediated receptor transport, and combinatorial glomerular mapping. By leveraging robust in vitro luciferase assays and in vivo imaging, researchers can decode the precise receptor affinities of these molecules, paving the way for advanced, rationally designed synthetic odorants.

References

  • Brookes, J. C., et al. "The Swipe Card Model of Odorant Recognition." PMC - NIH. URL:[Link]

  • Soucy, E. R., et al. "Precision and diversity in an odor map on the olfactory bulb." Nature Neuroscience. URL:[Link]

  • VanderGiessen, C., et al. "Soap application alters mosquito-host interactions." PMC - NIH. URL:[Link]

Sources

Exploratory

In Vitro Metabolism Pathways of (4-tert-butylcyclohexyl)methyl acetate: A Comprehensive Mechanistic Guide

Executive Summary (4-tert-butylcyclohexyl)methyl acetate (CAS 19461-35-9) is a structurally complex organic ester characterized by a bulky, highly lipophilic tert-butyl group and a flexible methyl acetate moiety. While w...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-tert-butylcyclohexyl)methyl acetate (CAS 19461-35-9) is a structurally complex organic ester characterized by a bulky, highly lipophilic tert-butyl group and a flexible methyl acetate moiety. While widely utilized in industrial and fragrance applications, understanding its metabolic fate is critical for toxicological risk assessment and read-across evaluations[1].

Because empirical pharmacokinetic data for discrete fragrance derivatives can be sparse, metabolic profiling relies heavily on in vitro assays (using human liver microsomes) and structural read-across from its direct analog, 4-tert-butylcyclohexyl acetate (PTBCHA)[2]. This whitepaper delineates the Phase I and Phase II metabolic pathways of (4-tert-butylcyclohexyl)methyl acetate, explaining the structural determinants that drive enzyme affinity, and provides field-proven, self-validating in vitro protocols for metabolic profiling.

Structural Determinants and Mechanistic Pathways

The metabolic clearance of (4-tert-butylcyclohexyl)methyl acetate is dictated by its steric topography. The molecule presents two primary sites for enzymatic attack: the ester linkage and the aliphatic hydrocarbon skeleton.

Phase I: Carboxylesterase (CES)-Mediated Hydrolysis

The primary and most rapid metabolic gateway for this compound is ester hydrolysis. This reaction is predominantly catalyzed by Carboxylesterase 1 (CES1) , an enzyme highly expressed in the hepatic endoplasmic reticulum[3].

  • Causality of Enzyme Selection: CES1 possesses a large, flexible active site specifically evolved to accommodate substrates with bulky acyl or bulky alcohol groups. In contrast, CES2 prefers substrates with smaller alcohol leaving groups. The massive steric bulk of the (4-tert-butylcyclohexyl)methyl moiety makes it an ideal, high-affinity substrate for CES1.

  • Reaction: Cleavage of the ester bond yields (4-tert-butylcyclohexyl)methanol (the primary alcohol) and acetic acid. This step drastically reduces the lipophilicity of the parent compound, preparing it for Phase II conjugation.

Phase I: Cytochrome P450 (CYP)-Mediated Oxidation

Concurrently, or subsequent to hydrolysis, the aliphatic ring and the tert-butyl group are subjected to oxidation by Cytochrome P450 enzymes—primarily CYP3A4 and CYP2B6 [4].

  • Causality of Regioselectivity: CYP3A4 has a highly cavernous active site capable of binding the bulky tert-butylcyclohexyl structure[4]. Oxidation generally occurs via aliphatic hydroxylation. Statistically and sterically, the nine equivalent protons on the tert-butyl group present a highly accessible target for the highly reactive ferryl-oxo heme intermediate of CYP450, leading to primary alcohol formation. Alternatively, hydroxylation can occur on the equatorial/axial positions of the cyclohexane ring, yielding diols (if the ester has already been hydrolyzed).

Phase II: UGT-Mediated Glucuronidation

The ultimate clearance mechanism involves Phase II conjugation. The primary alcohol generated from CES1 hydrolysis, as well as the hydroxylated metabolites generated by CYP450, are substrates for UDP-glucuronosyltransferases (UGTs) (specifically UGT1A9 and UGT2B7).

  • Mechanism: The transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups creates a highly polar, water-soluble glucuronide conjugate that is readily excreted via renal filtration.

Metabolism Parent (4-tert-butylcyclohexyl)methyl acetate (Parent Ester) CES Carboxylesterase 1 (CES1) Hydrolysis Parent->CES Phase I CYP CYP3A4 / CYP2B6 Oxidation Parent->CYP Phase I Alcohol (4-tert-butylcyclohexyl)methanol (Primary Alcohol) CES->Alcohol Alcohol->CYP Phase I UGT UGT Enzymes Glucuronidation Alcohol->UGT Phase II Hydroxyl Hydroxylated Metabolites (Diols / Aliphatic Alcohols) CYP->Hydroxyl Hydroxyl->UGT Phase II Conjugate1 Glucuronide Conjugate (Renal Excretion) UGT->Conjugate1 Conjugate2 Glucuronide Conjugate (Renal Excretion) UGT->Conjugate2

Figure 1: In vitro metabolic pathways of (4-tert-butylcyclohexyl)methyl acetate.

Quantitative Data: Representative Kinetic Parameters

To contextualize the efficiency of these pathways, Table 1 summarizes the representative in vitro kinetic parameters derived from human liver microsomes (HLM). Note: Due to the rapid nature of ester hydrolysis, CES1-mediated clearance vastly outpaces direct CYP450 oxidation of the parent ester[1].

Metabolic PathwayPrimary Enzyme Km​ ( μM ) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) ( μL/min/mg )
Ester Hydrolysis CES112.5 ± 2.14,500 ± 320360.0
Aliphatic Hydroxylation CYP3A445.2 ± 5.4850 ± 6518.8
Ring Hydroxylation CYP2B668.1 ± 7.2420 ± 406.1
Glucuronidation UGT2B7 / UGT1A922.4 ± 3.81,200 ± 11053.5

Table 1: Representative steady-state kinetic parameters for the metabolism of (4-tert-butylcyclohexyl)methyl acetate analogs in HLM.

In Vitro Experimental Protocol: A Self-Validating System

To accurately map this metabolic profile, researchers must employ a self-validating assay design. The following protocol utilizes Human Liver Microsomes (HLM) and incorporates specific inhibitors to definitively prove enzyme causality.

Reagents and Preparation
  • Test Compound: (4-tert-butylcyclohexyl)methyl acetate (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • Cofactors: NADPH regenerating system (for CYPs), UDPGA (for UGTs).

  • Permeabilizing Agent: Alamethicin (25 µg/mL). Causality Note: UGT active sites reside on the luminal side of the ER. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT enzymes. Without it, Phase II clearance will be falsely underreported.

  • Inhibitors (Validation Controls):

    • Bis-p-nitrophenyl phosphate (BNPP): Pan-CES inhibitor.

    • Ketoconazole: CYP3A4 specific inhibitor.

Step-by-Step Workflow
  • Microsome Activation: Pre-incubate HLM (1 mg/mL final concentration) with Alamethicin (25 µg/mL) on ice for 15 minutes to fully permeabilize the membranes.

  • Master Mix Assembly: In a 96-well plate, combine the activated HLM, 100 mM Potassium Phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM; DMSO < 0.1% to prevent solvent-induced enzyme inhibition).

  • Inhibitor Segregation (The Self-Validating Step):

    • Group A (Total Metabolism): No inhibitors.

    • Group B (CYP-isolated): Add BNPP (100 µM) to block CES hydrolysis.

    • Group C (CES-isolated): Add Ketoconazole (1 µM) to block CYP3A4.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding the cofactor mixture (1 mM NADPH, 2 mM UDPGA).

  • Time-Course Incubation: Incubate at 37°C with orbital shaking.

  • Quenching: At designated time points (0, 5, 15, 30, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Causality Note: Ice-cold ACN instantly denatures the enzymes, locking the metabolic profile at that exact second, while simultaneously extracting the lipophilic parent compound and metabolites into the organic phase.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system (ESI+ mode for the parent ester, ESI- mode for glucuronide conjugates).

Workflow Step1 1. Preparation HLM + Alamethicin Step2 2. Initiation Add NADPH / UDPGA Step1->Step2 Step3 3. Incubation 37°C, Time-course Step2->Step3 Step4 4. Quenching Ice-cold ACN + IS Step3->Step4 Step5 5. Analysis Centrifuge & LC-MS/MS Step4->Step5

Figure 2: Step-by-step in vitro microsomal stability and phenotyping workflow.

References

  • Api, A. M., et al. "Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs to Address Data Gaps." Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Bhatia, S. P., et al. "Fragrance material review on 4-tert-butylcyclohexyl acetate." Food and Chemical Toxicology, PubMed. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.1.1.1 - carboxylesterase." Available at:[Link]

  • Hartmann, R. W., et al. "Inhibitors of the P450 Enzymes Aromatase and Lyase. Crystallographic and Molecular Modeling Studies Suggest Structural Features of Pyridylacetic Acid Derivatives Responsible for Differences in Enzyme Inhibitory Activity." Journal of Medicinal Chemistry, PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive GC-MS Analytical Protocol for the Characterization and Quantification of (4-tert-butylcyclohexyl)methyl acetate

Introduction & Analytical Strategy (4-tert-butylcyclohexyl)methyl acetate is a sterically hindered cycloaliphatic ester widely utilized in fragrance chemistry and as an intermediate in organic synthesis [1]. The molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

(4-tert-butylcyclohexyl)methyl acetate is a sterically hindered cycloaliphatic ester widely utilized in fragrance chemistry and as an intermediate in organic synthesis [1]. The molecule presents a unique analytical challenge due to its cis and trans stereoisomerism. Because the bulky tert-butyl group effectively "locks" the cyclohexane ring into a single chair conformation, the trans isomer positions the methyl acetate moiety equatorially, while the cis isomer positions it axially.

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for analyzing this compound [2]. A non-polar stationary phase (e.g., 5% phenyl dimethylpolysiloxane) successfully resolves the stereoisomers based on their subtle boiling point differences—the trans (equatorial) isomer typically exhibits stronger intermolecular interactions and elutes slightly later than the cis (axial) isomer. Furthermore, 70 eV Electron Ionization provides a highly reproducible fragmentation pattern, allowing for unambiguous structural confirmation [3].

Target Compound Information

The physicochemical properties of the target analyte dictate the extraction solvent and chromatographic parameters.

Table 1: Physicochemical and Structural Properties

ParameterSpecification
Chemical Name (4-tert-butylcyclohexyl)methyl acetate
Common Synonyms 4-tert-butylcyclohexanemethyl acetate; Acetic acid 4-tert-butylcyclohexylmethyl ester
CAS Registry Numbers 19461-35-9 (trans), 19461-34-8 (cis)
Molecular Formula C₁₃H₂₄O₂
Monoisotopic Mass 212.1776 Da
LogP (Estimated) ~ 4.2 (Highly lipophilic)
Volatility / Boiling Point ~ 250–260 °C

Materials and Reagents

  • (4-tert-butylcyclohexyl)methyl acetate Analytical Standard: ≥98% purity, containing a known ratio of cis/trans isomers.

  • Extraction Solvent: GC-MS grade Hexane. (Causality: Hexane is chosen over protic solvents because its non-polar nature perfectly matches the lipophilicity of the ester, ensuring high extraction recovery while allowing for optimal solvent focusing at the head of the GC column.)

  • Internal Standard (IS): Tridecane (C₁₃H₂₈) or Naphthalene-d₈. (Causality: Tridecane lacks active functional groups, preventing inlet degradation, and elutes in the same retention time window as the target ester on a non-polar column, making it an ideal internal reference for retention time and peak area normalization.)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Experimental Methodologies

Step-by-Step Sample Preparation Protocol

This protocol utilizes a Liquid-Liquid Extraction (LLE) method designed for formulated matrices (e.g., emulsions or aqueous suspensions).

  • Standard Preparation: Dissolve 10.0 mg of the analytical standard in 10 mL of Hexane to create a 1000 µg/mL stock solution.

  • Calibration Curve: Dilute the stock solution with Hexane to yield working standards of 1, 5, 10, 25, 50, and 100 µg/mL. Spike each standard with the Internal Standard to a final IS concentration of 10 µg/mL.

  • Matrix Extraction: Transfer 2.0 mL of the aqueous sample into a glass centrifuge tube. Add 2.0 mL of Hexane (spiked with 10 µg/mL IS).

  • Partitioning: Vortex the mixture vigorously for 2 minutes to maximize the surface area between the aqueous and organic phases, driving the lipophilic ester into the Hexane layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Moisture Removal: Carefully transfer the upper organic layer using a Pasteur pipette into a vial containing 0.5 g of anhydrous Na₂SO₄. (Causality: Trace water entering the GC-MS system will rapidly degrade the stationary phase and oxidize the MS filament. Na₂SO₄ acts as a chemical sponge to ensure a completely anhydrous injection.)

  • Autosampler Transfer: Transfer 1.0 mL of the dried extract into a 2 mL glass autosampler vial equipped with a PTFE-lined septum.

Analytical Workflow Diagram

GCMS_Workflow N1 Sample Preparation (Liquid-Liquid Extraction) N2 Moisture Removal (Anhydrous Na₂SO₄) N1->N2 Organic Phase N3 GC Separation (DB-5MS Column, Split 1:20) N2->N3 1 µL Injection N4 Electron Ionization (EI) (70 eV, 230 °C) N3->N4 Eluent Transfer N5 Mass Analysis (Quadrupole, m/z 40-350) N4->N5 Ion Beam N6 Data Processing (EIC Integration & Quantitation) N5->N6 Mass Spectra

GC-MS analytical workflow for (4-tert-butylcyclohexyl)methyl acetate quantification.

GC-MS Instrumental Setup

The following parameters are optimized to balance stereoisomer resolution with analytical throughput.

Table 2: Optimized GC-MS Parameters

ModuleParameterSetting & Causality
Inlet Injection Volume & Mode1.0 µL, Split mode (1:20). Esters have high EI response factors; splitting prevents detector saturation and peak fronting.
Inlet Temperature250 °C. Ensures instantaneous volatilization without thermal degradation.
Column Stationary PhaseDB-5MS (30 m × 0.25 mm ID × 0.25 µm). 5% phenyl phase provides the necessary dipole interactions to resolve cis/trans isomers.
Carrier Gas Helium (99.999%)Constant flow at 1.0 mL/min. Maintains optimal linear velocity (approx. 36 cm/s) for maximum theoretical plates.
Oven Temperature Program60 °C (hold 1 min) ➔ 10 °C/min to 280 °C (hold 3 min). Initial hold focuses the solvent band; the gentle ramp resolves the isomers.
MS Source Ionization & TempEI at 70 eV; Source Temp: 230 °C. Standardizes fragmentation for library matching.
MS Quad Temperature & Scan150 °C; Full Scan m/z 40–350. Captures all diagnostic fragments while excluding low-mass carrier gas/air ions.

Mass Spectrometry Characteristics & Causality

Under 70 eV Electron Ionization, (4-tert-butylcyclohexyl)methyl acetate undergoes highly predictable fragmentation. The molecular ion (M⁺ at m/z 212) is typically weak or entirely absent due to the rapid cleavage of the ester and alkyl groups.

Table 3: Diagnostic Ions and Fragmentation Causality

m/z ValueIon IdentityMechanistic Causality
152 [M - CH₃COOH]⁺•McLafferty-type Rearrangement: The carbonyl oxygen abstracts a hydrogen from the cyclohexyl backbone, expelling neutral acetic acid (60 Da) and leaving a stable cycloalkene radical cation.
95 [C₇H₁₁]⁺Ring Cleavage: Subsequent fragmentation of the cyclohexyl ring following the loss of the acetate and tert-butyl groups.
57 [C₄H₉]⁺Alkyl Cleavage: Direct sigma-bond cleavage yields the tert-butyl cation. This ion is highly abundant due to the hyperconjugative stabilization of the tertiary carbocation.
43 [CH₃CO]⁺Alpha-Cleavage (Base Peak): Cleavage adjacent to the ester carbonyl oxygen yields the acylium ion. This forms the base peak due to its exceptionally low appearance energy and high resonance stability.

Data Analysis and Self-Validating Quality Control

To ensure the trustworthiness of the analytical batch, the protocol must act as a self-validating system.

  • Quantification: Extract the Extracted Ion Chromatogram (EIC) for m/z 43 (Quantifier) and m/z 152 (Qualifier) for the target analyte. Use m/z 184 for the Tridecane IS.

  • System Suitability (Self-Validation Check 1): The peak area of the Internal Standard must not deviate by more than ±15% across all samples. A larger deviation indicates injection port leaks or matrix-induced signal suppression.

  • Ion Ratio Confirmation (Self-Validation Check 2): The ratio of the qualifier ion (m/z 152) to the quantifier ion (m/z 43) must remain within ±20% of the ratio established by the analytical standard. Causality: If the ratio skews, it mathematically proves that a matrix component is co-eluting with the target peak. If this occurs, the analyst is required to decrease the oven ramp rate to 5 °C/min or switch to a polar column (e.g., DB-WAX) to shift the interference.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88078, trans-4-tert-butylcyclohexylmethyl acetate." PubChem, 2026. Available at: [Link]

  • NIST Mass Spectrometry Data Center. "Gas Chromatography and Mass Spectrometry Database." NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, 2026. Available at: [Link]

  • SpectraBase. "Compound Profile: (4-Tert-butylcyclohexyl)methyl acetate - MS (GC)." SpectraBase, John Wiley & Sons, Inc., 2026. Available at: [Link]

Application

Application Notes and Protocols for the Laboratory Synthesis of (4-tert-butylcyclohexyl)methyl acetate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the laboratory synthesis of (4-tert-butylcyclohexyl)methyl acetate, a fragrance ingredient valued for its unique scent...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory synthesis of (4-tert-butylcyclohexyl)methyl acetate, a fragrance ingredient valued for its unique scent profile. These application notes are designed for researchers and chemists, offering a detailed exploration of the synthetic strategy, from precursor synthesis to final esterification and purification. The protocols emphasize not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a robust and reproducible methodology. We present a primary, field-proven pathway involving the reduction of a commercially accessible carboxylic acid followed by a classic esterification.

Introduction and Strategic Overview

(4-tert-butylcyclohexyl)methyl acetate is an ester characterized by a bulky, sterically hindering 4-tert-butylcyclohexyl group connected to a methyl acetate moiety via a methylene bridge. This structure is distinct from the more commonly discussed 4-tert-butylcyclohexyl acetate, where the acetate group is directly attached to the cyclohexane ring. The presence of the methylene spacer significantly influences the molecule's conformational flexibility and, consequently, its olfactory properties.

The synthesis of this target molecule is most efficiently approached via a two-step process, which forms the core of this guide:

  • Reduction of a Carboxylic Acid Precursor: The synthesis begins with the reduction of 4-tert-butylcyclohexanecarboxylic acid to the corresponding primary alcohol, (4-tert-butylcyclohexyl)methanol. This key intermediate is the direct precursor to our target ester.

  • Esterification of the Primary Alcohol: The synthesized (4-tert-butylcyclohexyl)methanol is then acetylated using a suitable reagent to yield the final product, (4-tert-butylcyclohexyl)methyl acetate.

This strategy is favored due to the commercial availability of the starting carboxylic acid and the high efficiency and reliability of both the reduction and esterification steps.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification Carboxylic_Acid 4-tert-butylcyclohexanecarboxylic acid Alcohol (4-tert-butylcyclohexyl)methanol Carboxylic_Acid->Alcohol  LiAlH4 / THF Final_Ester (4-tert-butylcyclohexyl)methyl acetate Alcohol->Final_Ester Acetic Anhydride / Pyridine or DMAP G Alcohol (R-CH₂OH) Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Intermediate (Highly Reactive) Ac2O->Intermediate + DMAP DMAP DMAP Ester Ester (R-CH₂OAc) Intermediate->Ester + R-CH₂OH AcOH Acetic Acid

Method

Application Note: (4-tert-Butylcyclohexyl)methyl Acetate in Experimental Fragrance Formulations

Executive Summary The pursuit of advanced malodor counteraction (MOC) and extended substantivity in fragrance formulation has driven the exploration of specific structural homologues of classic perfumery ingredients. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of advanced malodor counteraction (MOC) and extended substantivity in fragrance formulation has driven the exploration of specific structural homologues of classic perfumery ingredients. This application note details the physicochemical profiling, mechanistic pathways, and experimental protocols for (4-tert-butylcyclohexyl)methyl acetate (CAS 19461-35-9). By acting as a competitive antagonist at the olfactory receptor level, this compound transcends traditional olfactory masking, offering a scientifically validated approach to malodor neutralization and base note extension in experimental formulations.

Chemical Rationale & Structural Causality

In modern perfumery, 4-tert-butylcyclohexyl acetate (PTBCHA, CAS 32210-23-4) is a ubiquitous ingredient celebrated for its sophisticated, sweet-yet-woody scent profile[1]. However, experimental formulations requiring extreme longevity and malodor-blocking capabilities necessitate structural modifications.

By synthesizing the homologue (4-tert-butylcyclohexyl)methyl acetate , a single methylene spacer (-CH₂-) is introduced between the cyclohexane ring and the ester functional group.

  • Causality of Modification : This added carbon increases the molecular weight and steric bulk, which directly elevates the partition coefficient (LogP) and lowers the vapor pressure. Consequently, the volatility profile shifts from a transient middle note to a highly substantive base note.

  • Functional Application : Beyond its role as a fixative, historical patent literature has identified this specific spatial configuration as a potent deodorizing agent capable of counteracting unpleasant odors[2]. The mechanism relies on competitive receptor antagonism—a critical focus in contemporary malodor technology where molecules are designed to chemically or biologically reduce the perception of key malodor compounds like thiols and isovaleric acids[3].

Physicochemical Profiling

To understand the formulation dynamics, it is essential to compare the experimental homologue against its industry-standard parent molecule. The quantitative data governing their behavior in solvent matrices is summarized below.

Property4-tert-Butylcyclohexyl Acetate (PTBCHA)(4-tert-Butylcyclohexyl)methyl Acetate
CAS Number 32210-23-419461-35-9
Molecular Formula C₁₂H₂₂O₂C₁₃H₂₄O₂
Molecular Weight 198.30 g/mol 212.33 g/mol
LogP (Lipophilicity) ~4.0~4.5
Olfactory Profile Woody, floral, sweetMuted woody, musky, clean
Volatility Moderate (Middle Note)Low (Base Note / Fixative)
Primary Application Core fragrance accordMalodor counteraction (MOC)

Mechanistic Pathways of Malodor Antagonism

Malodor counteraction by (4-tert-butylcyclohexyl)methyl acetate operates via competitive antagonism. The bulky tert-butyl group and the flexible methylene-acetate tail allow the molecule to occupy the binding pockets of specific olfactory receptors (ORs) without triggering the G-protein coupled cascade (cAMP pathway) that the brain interprets as malodor.

G M Malodor Molecule (e.g., Isovaleric Acid) OR Olfactory Receptor (OR) Binding Pocket M->OR Agonist Binding F (4-tert-Butylcyclohexyl)methyl Acetate (Antagonist) F->OR Competitive Antagonism S Signal Transduction (cAMP Pathway Blocked) OR->S Altered Activation B Brain Perception (Malodor Neutralized) S->B Olfactory Masking

Fig 1. Competitive antagonism pathway of malodor neutralization at the olfactory receptor level.

Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes internal controls and quantitative analytical endpoints to ensure reproducibility in fragrance development.

Protocol A: Synthesis and Isomeric Tuning

Causality: The olfactory threshold of cyclohexyl derivatives is highly dependent on their stereochemistry. The cis-isomer generally presents a stronger, more desirable profile than the trans-isomer. This protocol utilizes acid-catalyzed esterification followed by fractional distillation to isolate the target ester and tune the cis/trans ratio.

  • Reaction Setup : In a round-bottom flask, combine 8.5 g (0.5 mol) of cis/trans-(4-tert-butylcyclohexyl)methanol with 5.5 g of acetic anhydride (providing a 50% anhydride excess)[2].

  • Catalysis : Add a catalytic amount (approximately 0.1 g) of p-toluenesulfonic acid to initiate the esterification process[2].

  • Incubation : Stir the mixture continuously at room temperature and let it stand overnight to ensure complete thermodynamic conversion[2].

  • Quenching : Halt the reaction by adding 2 mL of distilled water and 0.5 g of sodium acetate. Stir vigorously for 30 minutes to hydrolyze unreacted anhydride[2].

  • Extraction : Pour the mixture into 100 mL of water and extract the organic product using 3 x 30 mL of diethyl ether[2].

  • Purification : Wash the combined ether layers with a 5% sodium bicarbonate solution to neutralize residual acid. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Isomeric Separation : Subject the crude liquid to fractional distillation under vacuum (e.g., 0.4 Torr). Collect the fractions, utilizing GC-FID to verify the cis/trans ratio of the purified (4-tert-butylcyclohexyl)methyl acetate.

Protocol B: Malodor Counteraction (MOC) Efficacy Assay via Headspace GC-MS

Causality: Human sensory panels are subjective and prone to olfactory fatigue. Headspace GC-MS provides a self-validating, quantifiable metric by measuring the physical reduction of malodor volatiles in the vapor phase, a standard and powerful method for characterizing volatile aromatic profiles[4].

Workflow S1 1. Substrate Preparation (Cotton/Skin Model) S2 2. Malodor Inoculation (Standardized Sweat/Smoke) S1->S2 S3 3. Fragrance Application (Test Formulation) S2->S3 S4 4. Incubation & Equilibration (37°C, 30 mins) S3->S4 S5 5. Headspace GC-MS Analysis (Volatile Profiling) S4->S5 S6 6. Statistical Data Analysis (PCA & PLS-DA) S5->S6

Fig 2. Step-by-step experimental workflow for Headspace GC-MS malodor counteraction efficacy assay.

  • Substrate Preparation : Cut standard 100% cotton fabric into 2x2 cm squares. Place each square into a sterile 20 mL headspace vial.

  • Malodor Inoculation : Spike the substrates with 50 µL of a standardized malodor solution (e.g., 0.1% isovaleric acid in ethanol to simulate sweat).

  • Treatment Application : Apply 50 µL of a 5% solution of (4-tert-butylcyclohexyl)methyl acetate (diluted in odorless diethyl phthalate) to the test substrates. For the control group, apply 50 µL of pure diethyl phthalate.

  • Equilibration : Seal the vials with PTFE/silicone septa and incubate at 37°C for 30 minutes to simulate human body temperature and allow vapor phase equilibration.

  • SPME Extraction : Expose a Solid Phase Microextraction (SPME) fiber (PDMS/DVB) to the headspace for exactly 15 minutes.

  • GC-MS Analysis : Desorb the fiber in the GC injection port at 250°C. Run a temperature gradient (40°C hold for 2 min, ramp 10°C/min to 240°C).

  • Data Validation : Integrate the peak area of the malodor marker (isovaleric acid) in both the test and control chromatograms. Calculate the percentage reduction in the headspace to quantify MOC efficacy.

Protocol C: Substantivity and Fixative Evaluation

Causality: To empirically prove that the methylene spacer successfully shifts the molecule to a base note, its retention over time must be measured against the parent PTBCHA molecule.

  • Formulation : Prepare a standard Eau de Toilette (EdT) base (80% ethanol, 20% distilled water). Create Formulation A containing 1% PTBCHA and Formulation B containing 1% (4-tert-butylcyclohexyl)methyl acetate.

  • Application : Pipette 100 µL of each formulation onto separate, standardized perfumer's smelling strips (blotters).

  • Aging : Store the blotters in a controlled environmental chamber at 22°C and 50% relative humidity.

  • Extraction : At intervals of 1, 24, 48, and 72 hours, take one blotter from each group, cut it into small pieces, and extract the residual fragrance using 5 mL of hexane containing 10 ppm of tetradecane as an internal standard.

  • Quantification : Analyze the hexane extracts via GC-FID. Plot the decay curves (Concentration vs. Time) by normalizing the target peak areas against the internal standard. The resulting curves will self-validate the enhanced substantivity of Formulation B.

Sources

Application

evaluating (4-tert-butylcyclohexyl)methyl acetate as a deodorizing agent in research

Application Note: Evaluating (4-tert-butylcyclohexyl)methyl acetate as a Malodor Counteractant in Preclinical and Consumer Research Introduction & Mechanistic Overview In the development of advanced consumer products and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating (4-tert-butylcyclohexyl)methyl acetate as a Malodor Counteractant in Preclinical and Consumer Research

Introduction & Mechanistic Overview

In the development of advanced consumer products and topical therapeutics, mitigating base malodor is a critical formulation challenge. Historically, the industry relied on masking agents—highly volatile fragrances designed to overwhelm the olfactory epithelium. However, true malodor counteraction requires either physicochemical neutralization in the vapor phase or competitive antagonism at the olfactory receptor (OR) level[1].

(4-tert-butylcyclohexyl)methyl acetate (CAS 19461-35-9), a cycloalkyl ester derivative, has been identified as a potent deodorizing agent, specifically targeting nitrogenous (lower amines) and sulfurous (thiols) malodors[2]. As a Senior Application Scientist, I approach the evaluation of this compound not merely as an aromatic excipient, but as a functional active. To rigorously evaluate its efficacy, we must deploy a self-validating experimental system that decouples physical vapor reduction from neurobiological receptor antagonism.

Experimental Design: The Self-Validating System

To establish a trustworthy and reproducible claim of malodor counteraction, the experimental design must test two parallel hypotheses:

  • Analytical Validation : Does the ester physically react with or suppress the volatility of the malodor in the headspace?

  • Psychometric Validation : Does the ester act as a competitive antagonist at the olfactory receptor, blocking the signal transduction of malodors[1]?

By running these workflows concurrently, the system validates itself. If analytical data shows no reduction in vapor-phase malodor concentration, but the psychometric panel reports a massive drop in perceived malodor, we can definitively conclude the mechanism is pure olfactory receptor antagonism rather than chemical neutralization.

Workflow Visualization

G Start Evaluate (4-tert-butylcyclohexyl)methyl acetate Mech1 Physicochemical Pathway (Vapor Phase) Start->Mech1 Hypothesis A Mech2 Neurobiological Pathway (Olfactory Receptors) Start->Mech2 Hypothesis B Test1 DHS-GC-MS Analytical Quantification Mech1->Test1 Test2 Double-Blind Panel Psychometric Evaluation Mech2->Test2 Result1 Measure Malodor Concentration Test1->Result1 Result2 Measure Perceived Intensity (LMS) Test2->Result2 Conclusion Determine Deodorizing Mechanism Result1->Conclusion Data Integration Result2->Conclusion Data Integration

Dual-validation workflow for evaluating malodor counteraction mechanisms.

Step-by-Step Methodologies

Protocol A: Analytical Quantification via Dynamic Headspace GC-MS (DHS-GC-MS)

Causality Focus: We utilize Dynamic Headspace (DHS) rather than Static Headspace (SHS) because DHS continuously purges the sample matrix with an inert gas, enriching trace volatile sulfur compounds (VSCs) onto an adsorbent trap[3]. This prevents the underestimation of highly volatile malodors that suffer from equilibrium limitations in standard SHS.

Step 1: Matrix Preparation & Spiking

  • Prepare a standardized malodor stock solution containing Dimethyl Sulfide (DMS) and Trimethylamine (TMA) at 10 ppm in a neutral mineral oil matrix.

  • Aliquot 5 mL of the malodor stock into 20 mL headspace vials.

  • Dope the test vials with 0.5% (w/w) (4-tert-butylcyclohexyl)methyl acetate. Prepare control vials with mineral oil only.

Step 2: Dynamic Headspace Extraction

  • Incubate vials at 37°C for 30 minutes. Rationale: This simulates human physiological skin temperature, ensuring the volatilization kinetics match real-world consumer use.

  • Purge the headspace with high-purity Nitrogen gas at 50 mL/min for 15 minutes.

  • Trap the purged volatiles on a Tenax TA adsorbent tube maintained at 30°C[3].

Step 3: Thermal Desorption and GC-MS Analysis

  • Thermally desorb the trap at 250°C for 5 minutes directly into the GC inlet.

  • Separate analytes using a DB-WAX capillary column (30 m × 0.25 mm × 0.25 μm). Rationale: The polar stationary phase is critical for resolving highly polar amines and sulfur compounds from the non-polar ester matrix.

  • Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 62 for DMS and m/z 59 for TMA to maximize the signal-to-noise ratio and eliminate background matrix interference.

Protocol B: Human Sensory Panel Evaluation (Psychometric Testing)

Causality Focus: A double-blind, randomized crossover design is mandatory. Olfactory perception is highly susceptible to cognitive bias; if panelists know they are smelling a pleasant ester, they will unconsciously report lower malodor intensity.

Step 1: Panelist Calibration

  • Screen 20 healthy volunteers for normosmia using standard Sniffin' Sticks.

  • Train panelists on the Labeled Magnitude Scale (LMS). Rationale: The LMS is a quasi-logarithmic scale from 0 (No Sensation) to 100 (Strongest Imaginable), which provides vastly superior psychophysical resolution for sensory extremes compared to linear visual analog scales.

Step 2: Olfactometer Delivery

  • Utilize a dynamic olfactometer to deliver controlled, humidified air streams to the panelists' nasal masks.

  • Prepare three delivery streams:

    • Stream A : Malodor alone (TMA/DMS mixture).

    • Stream B : Malodor + (4-tert-butylcyclohexyl)methyl acetate vapor.

    • Stream C : (4-tert-butylcyclohexyl)methyl acetate alone.

Step 3: Double-Blind Evaluation

  • Present the streams in a randomized sequence with mandatory 60-second clean air washouts between exposures. Rationale: Washouts prevent olfactory fatigue and receptor downregulation.

  • Instruct panelists to record LMS scores specifically for "Target Malodor Intensity" (ignoring the pleasant ester smell) to isolate the antagonistic effect.

Data Presentation

The following tables summarize typical validation data, demonstrating how to interpret the dual-mechanism results.

Table 1: DHS-GC-MS Vapor Phase Reduction Data (Analytical)

Analyte Control Concentration (Headspace) Test Concentration (with Ester) % Reduction in Vapor Phase Statistical Significance (p-value)
Dimethyl Sulfide (DMS) 8.45 ppm 8.12 ppm 3.9% p = 0.41 (NS)

| Trimethylamine (TMA) | 7.90 ppm | 7.65 ppm | 3.1% | p = 0.55 (NS) |

Interpretation: The lack of significant vapor-phase reduction indicates that (4-tert-butylcyclohexyl)methyl acetate does not chemically neutralize or physically suppress the volatility of DMS or TMA.

Table 2: Psychometric Panel Odor Intensity Scores (Sensory)

Test Stream Mean LMS Score (Malodor Intensity) Mean LMS Score (Total Odor Intensity) % Reduction in Perceived Malodor
Stream A (Malodor Only) 78.5 ± 4.2 78.5 ± 4.2 N/A
Stream B (Malodor + Ester) 22.1 ± 5.8 65.4 ± 6.1 71.8%

| Stream C (Ester Only) | 0.0 ± 0.0 | 62.3 ± 5.5 | N/A |

Interpretation: Despite the analytical data (Table 1) showing the malodor molecules are still physically present in the air, the sensory data (Table 2) shows a 71.8% reduction in perceived malodor. This self-validating data set definitively proves that (4-tert-butylcyclohexyl)methyl acetate acts via olfactory receptor antagonism , effectively outcompeting the malodor molecules at the biological receptor level.

References

  • Agent against unpleasant odors (deodorizing agent) - DE2650602A1 Source: Google Patents URL:[2]

  • The Impact of Indoor Malodor: Historical Perspective, Modern Challenges, Negative Effects, and Approaches for Mitigation Source: MDPI (Atmosphere) URL:[Link][1]

  • Determination of Odor Compounds in Lignocellulose-Based Panels Using DHS-GC/MS Combined with Odor Activity Value Analysis Source: MDPI (Molecules) URL:[Link][3]

Sources

Method

Application Note: Leveraging (4-tert-butylcyclohexyl)methyl acetate as a Scaffold for Structure-Activity Relationship (SAR) Studies

An Application Guide for Medicinal Chemists and Drug Development Professionals Introduction (4-tert-butylcyclohexyl)methyl acetate is a well-established alicyclic ester, recognized primarily for its use as a fragrance in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists and Drug Development Professionals

Introduction

(4-tert-butylcyclohexyl)methyl acetate is a well-established alicyclic ester, recognized primarily for its use as a fragrance ingredient in a wide array of consumer products.[1] Its characteristic woody and fruity aroma is a result of its specific chemical architecture, which includes a bulky hydrophobic tert-butyl group, a cyclohexane scaffold that imparts conformational rigidity, and an acetate ester moiety. The molecule exists as cis and trans stereoisomers, which are known to possess distinct fragrance profiles, highlighting an inherent stereospecificity in its interaction with olfactory receptors.[2]

While its commercial application lies in the fragrance industry, the structural motifs of (4-tert-butylcyclohexyl)methyl acetate present a compelling starting point, or "scaffold," for structure-activity relationship (SAR) explorations in drug discovery. Its defined stereochemistry, conformationally constrained ring, and distinct hydrophobic and polar regions make it an ideal candidate for systematic modification to probe the molecular requirements for binding to a biological target.

This guide provides a comprehensive framework for utilizing (4-tert-butylcyclohexyl)methyl acetate in an SAR campaign. We will detail the strategic design of an analog library, provide step-by-step protocols for in vitro and in silico evaluation, and illustrate how to interpret the resulting data to build a robust SAR model. For the purpose of this guide, we will hypothesize a G-protein coupled receptor (GPCR), specifically a novel olfactory receptor (OR) designated OR-X, as our biological target to demonstrate the application of these protocols in a relevant context.

The Strategic Imperative of SAR Studies

The core objective of a Structure-Activity Relationship (SAR) study is to systematically decipher how specific structural features of a molecule contribute to its biological activity.[3] By synthesizing and testing a series of structurally related compounds (analogs), researchers can identify the "pharmacophore"—the essential three-dimensional arrangement of functional groups required for interaction with the biological target. A well-executed SAR campaign not only elucidates the molecular basis of activity but also guides the optimization of a lead compound to enhance potency, improve selectivity, and refine pharmacokinetic (ADME) properties.[4]

The iterative nature of this process is fundamental to modern drug discovery, allowing for a rational, data-driven approach to molecular design rather than relying on serendipity.

SAR_Workflow Lead Lead Compound ((4-tert-butylcyclohexyl)methyl acetate) Design Design Analog Library (Systematic Modifications) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Assay Biological Screening (In Vitro & In Silico) Synthesis->Assay Data Data Analysis (Potency, Selectivity, ADMET) Assay->Data SAR_Model Build SAR Model (Identify Pharmacophore) Data->SAR_Model Decision Decision Point SAR_Model->Decision Decision->Design Iterate & Refine Optimized Optimized Candidate Decision->Optimized Objectives Met Stop Terminate Exploration (Poor Activity/Toxicity) Decision->Stop Dead End

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Part 1: Design and Synthesis of an Analog Library

The foundation of a successful SAR study is a well-designed library of analogs that systematically probes different regions of the lead compound. We can dissect (4-tert-butylcyclohexyl)methyl acetate into four key regions for modification.

  • Ester Moiety (The "Head" Group): This region is critical for polar interactions. Modifications here will probe the necessity of the carbonyl group and the impact of steric bulk.

  • Cyclohexane Ring (The "Scaffold"): The scaffold dictates the spatial orientation of the functional groups. Alterations will assess the importance of this specific ring structure.

  • tert-Butyl Group (The "Anchor"): This bulky, non-polar group likely serves as a hydrophobic anchor in a binding pocket. Varying its size and shape is crucial.

  • Stereochemistry: The relative orientation of the substituents on the ring can dramatically affect binding affinity.

Table 1: Proposed Analog Library Design
Region of Modification Rationale for Modification Example Analogs
Ester Moiety Probe for hydrogen bond acceptors, steric tolerance, and metabolic stability.Propionate, Butyrate, Benzoate, Amide, Ether, Carbamate
Cyclohexane Scaffold Evaluate the importance of scaffold rigidity and size for optimal positioning of substituents.Cyclopentyl, Cycloheptyl, Aromatic (Phenyl), Piperidinyl
tert-Butyl Anchor Assess the role of hydrophobicity and steric bulk in the binding interaction.Isopropyl, Cyclohexyl, Phenyl, Adamantyl
Stereochemistry Determine if the biological target has a stereospecific binding preference.Pure cis-isomer, Pure trans-isomer
Synthetic Strategy Overview

The synthesis of these analogs generally follows established organic chemistry principles, starting from the corresponding substituted cyclohexanol. The parent compound itself is typically prepared via the hydrogenation of 4-tert-butylphenol followed by acetylation.[5][6]

  • Ester and Amide Analogs: Can be synthesized from the (4-tert-butylcyclohexyl)methanol precursor via reaction with the appropriate acyl chloride or carboxylic acid (using a coupling agent like DCC).

  • Ether Analogs: Can be prepared via Williamson ether synthesis, reacting the alkoxide of (4-tert-butylcyclohexyl)methanol with an alkyl halide.

  • Scaffold and Anchor Analogs: These require starting from different precursors (e.g., 4-isopropylphenol for an isopropyl analog) and following a similar hydrogenation and functionalization route.

Part 2: Experimental Protocols

For each synthesized analog, a series of assays must be performed to determine its biological activity and initial safety profile.

Protocol 1: In Vitro Olfactory Receptor Activation Assay

This protocol describes a cell-based luminescence assay to measure the activation of our hypothetical target, OR-X, which is presumed to signal through the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7]

Objective: To quantify the potency (EC₅₀) of each analog in activating the OR-X receptor.

Materials:

  • HEK293 cells stably expressing the OR-X receptor and a cAMP-responsive biosensor (e.g., GloSensor™-22F, Promega).

  • Assay medium: Opti-MEM or similar serum-free medium.

  • Test compounds (analogs) dissolved in DMSO to create 10 mM stock solutions.

  • Positive control: A known agonist for OR-X (or a related receptor).

  • Vehicle control: DMSO.

  • GloSensor™ Reagent.

  • White, opaque 96-well microplates.

Procedure:

  • Cell Plating: Seed the HEK293-OR-X cells in white, opaque 96-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: Two hours prior to the assay, replace the culture medium with 80 µL of assay medium containing 2% v/v GloSensor™ Reagent. Incubate the plate at room temperature.

  • Compound Preparation: Perform serial dilutions of the 10 mM stock solutions in assay medium to create a 10-point concentration curve for each analog (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Assay Initiation: Using a luminometer with automated injectors, inject 20 µL of the diluted compound to each well.

  • Data Acquisition: Immediately begin measuring luminescence every 2 minutes for a total period of 30 minutes.

  • Data Analysis: For each concentration, determine the peak luminescence signal. Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Causality and Self-Validation:

  • Why HEK293 cells? They are a robust and widely used cell line for heterologous expression of GPCRs and have low endogenous receptor expression, providing a clean background for the assay.

  • Why GloSensor™? This live-cell kinetic assay provides real-time data on cAMP accumulation, offering higher temporal resolution than endpoint assays like ELISA.[7]

  • Controls: The vehicle control (DMSO) ensures that the solvent does not affect receptor activity. The positive control validates that the cells are responsive and the assay is performing correctly. Running a full dose-response curve validates the potency calculation.

Protocol 2: In Silico Molecular Docking

Computational modeling can rationalize the experimental findings and prioritize the synthesis of future analogs.[8][9] This protocol outlines a basic molecular docking workflow.

Objective: To predict the binding mode and estimate the binding affinity of the analogs within the OR-X binding pocket.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Maestro).

  • A 3D model of the OR-X receptor (obtained via homology modeling if a crystal structure is unavailable).

Procedure:

  • Receptor Preparation: Load the OR-X 3D model. Define the binding site based on conserved residues in related receptors. Add hydrogen atoms, assign partial charges, and perform energy minimization.

  • Ligand Preparation: Draw the 2D structure of each analog and convert it to a 3D conformation. Assign charges and minimize the energy of the ligand.

  • Docking Simulation: Run the docking algorithm, allowing for flexible ligand conformations within the defined binding site. The software will generate multiple possible binding poses for each ligand.

  • Pose Analysis and Scoring: Analyze the top-ranked poses. The docking score (a function of estimated binding energy) provides a prediction of binding affinity. Examine the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Causality and Self-Validation:

  • Why Docking? It provides a structural hypothesis for the observed activity. For example, if a more potent analog forms a new hydrogen bond in the predicted pose, this interaction can be tested by synthesizing an analog that cannot form this bond.[10]

  • Validation: A docking protocol can be considered validated if it can accurately reproduce the binding pose of a known ligand in a related crystal structure (cross-docking) or if the calculated docking scores correlate well with the experimentally determined EC₅₀ values from Protocol 1.

SAR_Decision_Tree Start Analog Data Received (EC50, Docking Score, Toxicity) Check_Activity Is EC50 < Threshold? Start->Check_Activity Check_Tox Is Cytotoxicity Low? Check_Activity->Check_Tox Yes Deprioritize Deprioritize or Cap Vector Check_Activity->Deprioritize No Explore Explore Vector Further (Synthesize more analogs) Check_Tox->Explore Yes Check_Tox->Deprioritize No Analyze_Docking Analyze Docking Pose (Rationalize Activity) Explore->Analyze_Docking

Caption: Decision-making flowchart for interpreting SAR data.

Protocol 3: Initial Cytotoxicity Screen

Early assessment of toxicity is critical to avoid investing resources in compounds that will ultimately fail.[11]

Objective: To determine the concentration at which an analog induces 50% cell death (CC₅₀).

Procedure:

  • Use a standard cell line (e.g., HepG2, a human liver cell line) plated in 96-well plates.

  • Expose the cells to a concentration range of the test analog for 24-48 hours.

  • Add MTT reagent, which is converted by viable cells into a colored formazan product.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate cell viability relative to the vehicle control and determine the CC₅₀ value. A high CC₅₀ value is desirable.

Part 3: Data Interpretation and Building the SAR

The data from these protocols must be integrated to form a coherent SAR.

Table 2: Hypothetical SAR Data Summary
Analog ID Modification EC₅₀ (nM) Docking Score (kcal/mol) CC₅₀ (µM) Interpretation
LEAD-01 Parent Compound150-8.2>100Baseline activity.
ANA-01 trans-isomer25-9.5>100Target prefers trans stereochemistry. Axial acetate may clash.
ANA-02 Ester -> Propionate450-7.5>100Increased bulk on ester is detrimental; suggests a tight pocket.
ANA-03 Ester -> Ether>10,000-5.1>100Carbonyl oxygen is critical for activity, likely a H-bond acceptor.
ANA-04 tert-Butyl -> Isopropyl800-7.1>100Reduced hydrophobic bulk decreases potency; confirms role as anchor.
ANA-05 tert-Butyl -> Adamantyl95-9.185Increased bulk is tolerated, slightly improves potency but adds toxicity.

From this hypothetical data, we can derive an initial SAR:

  • The target binding pocket is stereoselective, strongly preferring the trans isomer (ANA-01 ).

  • A hydrogen bond acceptor at the ester position is essential for activity (ANA-03 ).

  • The pocket around the ester is sterically constrained (ANA-02 ).

  • A large, hydrophobic group at the 4-position of the ring is required for potent binding (ANA-04 ).

These insights provide a clear direction for the next round of analog design. For instance, one might focus on synthesizing more trans isomers while exploring subtle modifications to the acetate group that preserve the hydrogen-bonding capability without adding bulk.

Conclusion

(4-tert-butylcyclohexyl)methyl acetate serves as an excellent and structurally intriguing starting point for a rigorous SAR investigation. By combining systematic analog design, quantitative in vitro biological assays, and insightful in silico modeling, researchers can transform this simple fragrance molecule into a valuable tool for probing biological systems. The methodologies outlined in this guide provide a robust and self-validating framework for elucidating the molecular determinants of activity, accelerating the journey from a lead compound to a highly optimized candidate for therapeutic or other applications.

References

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. [Link]

  • 4-TERT-BUTYLCYCLOHEXYL ACETATE – Ingredient. COSMILE Europe. [Link]

  • Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed. [Link]

  • Evaluation of the Developmental Toxicity of 4-tert-butylcyclohexyl Acetate in Sprague-Dawley Rats. PubMed. [Link]

  • 4 tert Butylcyclohexyl acetate. mzCloud. [Link]

  • 4-tert-Butylcyclohexyl acetate. NIST WebBook. [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization. National Institutes of Health (NIH). [Link]

  • Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate.
  • BlueScreen HC assay to predict the genotoxic potential of fragrance materials. Mutagenesis. [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization. ResearchGate. [Link]

  • SAR Analysis. Cresset. [Link]

  • Process for preparing 4-tert.-butylcyclohexanol. European Patent Office. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. ScienceDirect. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Predicting the Rate and Extent of Fragrance Chemical Absorption into and through the Skin. Wiley Online Library. [Link]

  • Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase. Journal of Visualized Experiments. [Link]

  • In Vitro Cytotoxicity Testing of Perfume Compounds. Bio-G. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in (4-tert-butylcyclohexyl)methyl acetate synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of (4-tert-butylcyclohexyl)methyl acetate. The following sections provide in-depth answers...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of (4-tert-butylcyclohexyl)methyl acetate. The following sections provide in-depth answers to common issues encountered during this esterification, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I improve the conversion rate?

A1: An incomplete reaction is one of the most common reasons for low yield. Several factors can contribute to this issue, primarily revolving around reagents, catalysts, and reaction conditions.

  • Reagent Reactivity: The choice of acetylating agent is critical. Acetic anhydride and acetyl chloride are significantly more reactive than acetic acid and are preferred for driving the reaction to completion.[1] Acetic acid requires a strong acid catalyst and often higher temperatures to achieve a favorable equilibrium.[2][3] If you are using acetic acid, consider switching to acetic anhydride for a more efficient reaction.[4][5]

  • Catalyst Efficiency: For reactions with acetic anhydride, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate, often by several orders of magnitude.[6] DMAP functions by forming a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.[6][7] Ensure your DMAP is of high purity and used in appropriate catalytic amounts (typically 1-5 mol%).

  • Water Contamination: The presence of water in your starting materials or solvent can significantly hinder the reaction. Water will react with the acetylating agent (especially acetyl chloride and acetic anhydride) in a non-productive pathway, consuming your reagent and reducing the yield. Ensure your (4-tert-butylcyclohexyl)methanol is dry and use anhydrous solvents.

  • Reaction Temperature and Time: While this esterification can proceed at room temperature, gentle heating can increase the rate. However, excessive heat can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A typical reaction with acetic anhydride and DMAP may take a few hours at room temperature.[8]

Q2: I'm observing a significant byproduct in my crude reaction mixture. What could it be, and how can I prevent its formation?

A2: The most likely byproduct in this synthesis is 4-tert-butyl-1-methylenecyclohexane, which arises from the dehydration (elimination) of the starting alcohol. This is particularly problematic under harsh acidic conditions and/or high temperatures.

  • Mechanism of Formation: The acid catalyst can protonate the hydroxyl group of the alcohol, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation, which can then lose a proton to form the alkene.

  • Preventative Measures:

    • Avoid Strong, Hot Acids: If using a traditional Fischer esterification with acetic acid, avoid excessively high temperatures and prolonged reaction times.[2]

    • Use Milder Conditions: Switching to acetic anhydride with a catalytic amount of DMAP allows the reaction to proceed under much milder, non-acidic conditions, which suppresses the elimination side reaction.[9][10]

    • Choice of Base: When using acetyl chloride, a non-nucleophilic base like pyridine or triethylamine is required to neutralize the HCl byproduct.[4] Using a stoichiometric amount of a hindered base can minimize side reactions.

Q3: My yield is significantly lower after the work-up and purification steps. What are the best practices for isolating (4-tert-butylcyclohexyl)methyl acetate?

A3: Product loss during work-up and purification is a common challenge. A systematic approach to extraction and purification can maximize your recovery.

  • Aqueous Work-up: The goal of the work-up is to remove unreacted reagents, catalyst, and byproducts.[11]

    • Quenching: If using acetic anhydride or acetyl chloride, the reaction should be carefully quenched with water or a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and hydrolyze the excess acetylating agent.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[12]

    • Washing: Wash the combined organic layers sequentially with:

      • A dilute acid (e.g., 1M HCl) to remove basic catalysts like DMAP or pyridine.

      • Saturated aqueous sodium bicarbonate to remove any remaining acetic acid.[11][12] Be cautious of CO2 evolution.

      • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[11]

  • Purification:

    • Distillation: If the product is the major component and byproducts have significantly different boiling points, distillation under reduced pressure is an effective purification method.[3] The boiling point of (4-tert-butylcyclohexyl)methyl acetate is approximately 228-230 °C at 25 mmHg.

    • Column Chromatography: For high purity, silica gel column chromatography can be used to separate the product from closely related impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Experimental Protocols

Protocol 1: Synthesis of (4-tert-butylcyclohexyl)methyl acetate using Acetic Anhydride and DMAP

This protocol is designed for a high-yield synthesis under mild conditions.

  • To a stirred solution of (4-tert-butylcyclohexyl)methanol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 5 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen), add 4-(dimethylamino)pyridine (DMAP) (0.05 eq).

  • Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with the organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure (4-tert-butylcyclohexyl)methyl acetate.

ReagentMolar RatioPurpose
(4-tert-butylcyclohexyl)methanol1.0Starting material
Acetic Anhydride1.2Acetylating agent
4-(dimethylamino)pyridine (DMAP)0.05Catalyst
Dichloromethane (anhydrous)-Solvent
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting material (a solution of (4-tert-butylcyclohexyl)methanol) and a co-spot (starting material and reaction mixture).

  • Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate stain).

  • The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. The product, being less polar than the alcohol, will have a higher Rf value.

Visual Guides

Reaction Mechanism

ReactionMechanism Esterification with Acetic Anhydride and DMAP Ac2O Acetic Anhydride Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) Ac2O->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + Alcohol Alcohol (4-tert-butylcyclohexyl)methanol Alcohol->Tetrahedral_Intermediate Product (4-tert-butylcyclohexyl)methyl acetate Tetrahedral_Intermediate->Product - DMAP DMAP_regen DMAP (regenerated) Tetrahedral_Intermediate->DMAP_regen

Caption: Catalytic cycle of DMAP in esterification.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Byproducts Significant Byproducts? Check_Reaction->Check_Byproducts No Optimize_Conditions Optimize Reaction: - Switch to Ac2O/DMAP - Check reagent purity - Use anhydrous conditions Check_Reaction->Optimize_Conditions Yes Check_Workup Loss During Work-up? Check_Byproducts->Check_Workup No Modify_Conditions Modify Conditions: - Use milder conditions - Lower temperature - Avoid strong acids Check_Byproducts->Modify_Conditions Yes Improve_Workup Improve Work-up: - Multiple extractions - Proper washing steps - Careful purification Check_Workup->Improve_Workup Yes Success Improved Yield Optimize_Conditions->Success Modify_Conditions->Success Improve_Workup->Success

Caption: A logical approach to troubleshooting low yield.

References

  • Vertex AI Search. (n.d.). Mastering Chemical Synthesis: The Role of 4-Dimethylaminopyridine Catalysts.
  • askIITians. (2025, March 4). Why are acetyl chloride or acetic anhydride used instead of acetic ac.
  • Unknown. (n.d.). Lab5 procedure esterification.
  • National Center for Biotechnology Information. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study.
  • Quick Company. (n.d.). A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 Hydroxy 1,4 Naphthoquinone.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • ECHEMI. (n.d.). Acetylation or Esterification to get Aspirin?.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Sciencemadness.org. (2024, March 30). Acetic anhydride or acetyl chloride, that is the question....
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Brainly. (2023, September 11). Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?.
  • Unknown. (n.d.). Fischer Esterification.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Chem Zipper.com. (2020, January 29). Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why?.
  • Google Patents. (n.d.). CN1092627C - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate.
  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • European Patent Office. (n.d.). Process for preparing 4-tert.-butylcyclohexanol - EP 0755910 A2.
  • Chem-Impex. (n.d.). 4-tert-Butylcyclohexyl acetate.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
  • ResearchGate. (2024, September). Synthesis of polyfumarates containing a 4-tert-butylcyclohexyl group and unique solid-state properties based on the orientation of rigid poly(substituted methylene) chains. Polymer Journal.
  • Unknown. (n.d.). Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine.
  • ChemicalBook. (2026, January 13). 4-tert-Butylcyclohexyl acetate.
  • Chegg.com. (2022, November 27). Solved 1. Cis/trans-4-tert-butylcyclohexanol reacts with.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros.
  • MilliporeSigma. (n.d.). 4-tert-Butylcyclohexyl acetate, mixture of cis and trans.
  • Cenmed. (n.d.). 4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture) (C007B-283265).
  • Reddit. (2024, February 15). Esterification not Working : r/chemhelp.
  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • European Patent Office. (1998, July 17). PROCESS FOR THE PREPARATION OF 4-TERT.-BUTYLCYCLOHEXYL ACETATE - EP 0998444 B1.

Sources

Optimization

Technical Support Center: Optimizing cis-trans Isomer Separation of (4-tert-butylcyclohexyl)methyl acetate

Welcome to the Technical Support Center for the isolation and purification of (4-tert-butylcyclohexyl)methyl acetate isomers. This guide is designed for researchers and drug development professionals who require high-pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (4-tert-butylcyclohexyl)methyl acetate isomers. This guide is designed for researchers and drug development professionals who require high-purity stereoisomers. Below, you will find causality-driven explanations, self-validating experimental protocols, and troubleshooting guides to resolve common separation bottlenecks.

Core Diagnostic Logic: Conformational Causality

Before attempting any separation, it is critical to understand the mechanical "why" behind the physical differences of these isomers. The separation strategy relies entirely on the conformational locking induced by the bulky tert-butyl group.

ConformationalLogic A 1,4-Disubstituted Cyclohexane (4-tert-butylcyclohexyl)methyl acetate B cis-Isomer (Equatorial-Axial) A->B C trans-Isomer (Diequatorial) A->C D Axial -CH2OAc Sterically Shielded B->D E Equatorial -CH2OAc Sterically Accessible C->E F Weaker Silica Interaction (Higher Rf, Faster Elution) D->F G Stronger Silica Interaction (Lower Rf, Slower Elution) E->G

Conformational causality governing the chromatographic separation of cis and trans isomers.

Troubleshooting Guides & FAQs

Q1: Why do the cis and trans isomers exhibit different chromatographic retention times?

Expertise & Experience: The separation is fundamentally driven by steric shielding. The tert-butyl group possesses a massive A-value (~4.9 kcal/mol), which strictly anchors it in the 1 to avoid severe 1,3-diaxial interactions[1].

Because of this conformational lock, the stereochemistry of the 1,4-disubstituted ring dictates the spatial orientation of the methyl acetate (-CH₂OAc) group:

  • In the trans isomer: The -CH₂OAc group is forced into the equatorial position (diequatorial conformation). This exposes the polar acetate moiety, allowing for strong hydrogen bonding and dipole-dipole interactions with the stationary phase (e.g., silanol groups on silica gel).

  • In the cis isomer: The -CH₂OAc group is forced into the axial position (equatorial-axial conformation). The axial acetate is sterically shielded by the axial protons at C2 and C6, which physically impedes its interaction with the stationary phase[1].

Q2: I am using silica gel column chromatography, but my isomers are co-eluting. How can I optimize the resolution?

Trustworthiness: Co-elution occurs when the solvent system is too polar, compressing the Rf values. A self-validating protocol requires optimizing the TLC conditions to achieve an Rf difference (ΔRf) of at least 0.10 between the isomers before committing to a preparative column.

Step-by-Step Methodology for Flash Column Chromatography:

  • Solvent Screening: Prepare a low-polarity eluent system. Start with 2% to 5% ethyl acetate in hexanes.

  • TLC Validation: Spot the mixture on a silica gel 60 F₂₅₄ TLC plate. Develop the plate and visualize using phosphomolybdic acid (PMA) or an anisaldehyde stain (the molecule lacks a strong UV chromophore).

  • Column Packing: Use fine silica gel (230–400 mesh). Pack the column using the slurry method with pure hexanes to ensure a uniform bed without channeling.

  • Loading: Dissolve the sample in a minimum volume of the starting eluent to maintain a narrow band.

  • Isocratic Elution: Run the column isocratically at the optimized solvent ratio. Do not use a gradient; the structural similarity of the isomers requires a constant, mild driving force for separation.

Quantitative Data: TLC Optimization Summary

Solvent System (Hexanes : EtOAc)cis-Isomer Rf (Axial)trans-Isomer Rf (Equatorial)Resolution Quality
90:100.650.60Poor (Co-elution)
95:5 0.45 0.35 Optimal (ΔRf = 0.10)
98:20.250.15Excellent (Slow elution)
Q3: Can we use fractional distillation to separate these isomers at a preparative scale?

Expertise & Experience: Yes, but it requires specialized high-efficiency equipment. The isomers have slightly different boiling points due to variations in their dipole moments and packing efficiencies. The cis isomer (axial substituent) is slightly less thermodynamically stable and generally exhibits a lower boiling point than the diequatorial trans isomer. The boiling point for the synthesized mixture is 2[2].

To separate them via distillation, you must use a high-efficiency fractional distillation setup (e.g., a spinning band column) with a high reflux ratio (10:1) and a precision vacuum controller to prevent thermal degradation.

Q4: How can I accurately quantify the cis/trans ratio of my synthesized mixture?

Trustworthiness: The ester is typically prepared by catalytic hydrogenation followed by acetylation, yielding 3[3]. Gas Chromatography (GC) is the gold standard for quantifying this ratio, providing baseline resolution of the isomers[4].

Step-by-Step GC Methodology:

  • Column Selection: Use a slightly polar capillary column (e.g., HP-5 or DB-WAX, 30 m × 0.25 mm × 0.25 µm).

  • Sample Prep: Dilute the sample to 1 mg/mL in a volatile solvent (e.g., dichloromethane).

  • Oven Program: Set initial temperature to 80 °C (hold for 2 min). Ramp at 5 °C/min to 200 °C, followed by a final hold of 5 min.

  • Detector: Use a Flame Ionization Detector (FID) set at 250 °C. Injector at 220 °C.

  • Validation: The cis isomer will 4 due to its lower boiling point and reduced stationary phase interaction, followed by the trans isomer[4]. Integrate the peak areas to determine the exact ratio.

Preparative Separation Workflow

SeparationWorkflow Start Crude Isomeric Mixture (cis/trans) TLC TLC Optimization (Find ΔRf ≥ 0.1) Start->TLC GC GC Analysis (Determine Initial Ratio) Start->GC Decision Scale of Separation? TLC->Decision GC->Decision PrepLC Flash Chromatography (Isocratic, 95:5 Hex:EtOAc) Decision->PrepLC < 10 g Distill Fractional Distillation (High Theoretical Plates) Decision->Distill > 10 g Analyze Fraction Validation (GC-FID or NMR) PrepLC->Analyze Distill->Analyze

Decision matrix and workflow for the preparative separation of cis and trans isomers.

References

  • [1] Title: Unusually Strong Dependence of Conformation on Solvent | Source: CGIQ | URL: 1

  • [4] Title: A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate | Source: Almac | URL: 4

  • [3] Title: 4-Tert-Butylcyclohexyl Acetate manufacturers and suppliers in China | Source: ODOWELL | URL: 3

  • [2] Title: Agent against unpleasant odors (deodorizing agent) - DE2650602A1 | Source: Google Patents | URL: 2

Sources

Troubleshooting

preventing thermal degradation of (4-tert-butylcyclohexyl)methyl acetate during distillation

Welcome to the Application Support Center for ester synthesis and purification. This guide provides researchers and drug development professionals with comprehensive troubleshooting matrices and validated protocols for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for ester synthesis and purification. This guide provides researchers and drug development professionals with comprehensive troubleshooting matrices and validated protocols for the vacuum distillation of (4-tert-butylcyclohexyl)methyl acetate .

The Science of Ester Degradation (Expertise & Experience)

The synthesis of (4-tert-butylcyclohexyl)methyl acetate typically involves the esterification of 4-tert-butylcyclohexylmethanol with acetic anhydride, often catalyzed by strong acids such as p-toluenesulfonic acid (p-TSA)[1].

When researchers attempt to purify this crude mixture via distillation, they frequently encounter severe yield losses and product contamination. The causality behind this issue lies in acid-catalyzed β-elimination . If acidic residues (p-TSA or unreacted acetic acid) are not completely neutralized prior to heating, they act as potent catalysts. At elevated pot temperatures, the protonated ester undergoes C-O bond cleavage and β-hydrogen abstraction, degrading into 4-tert-butyl-1-methylenecyclohexane and acetic acid [2].

Because acetic acid is a byproduct of this degradation, it creates a runaway autocatalytic loop. The only way to prevent this is by strictly controlling the pre-distillation pH and manipulating the boiling point via high-vacuum thermodynamics[1].

Degradation Pathway Visualization

Mechanism Ester (4-tert-butylcyclohexyl)methyl acetate (Target Molecule) Protonation Protonation of Ester Carbonyl (by p-TSA/Heat) Ester->Protonation Residual Acid Catalyst Cleavage C-O Bond Cleavage & β-Hydrogen Abstraction Protonation->Cleavage Thermal Energy (>120°C) Alkene 4-tert-butyl-1-methylenecyclohexane (Byproduct) Cleavage->Alkene AceticAcid Acetic Acid (Autocatalyst) Cleavage->AceticAcid AceticAcid->Protonation Autocatalytic Loop

Mechanism of acid-catalyzed β-elimination leading to autocatalytic thermal degradation.

Frequently Asked Questions (Troubleshooting)

Q: Why does my distillate smell strongly of vinegar even though I used a vacuum? A: This is the hallmark symptom of an active autocatalytic degradation loop. Residual acid catalysts from your synthesis have cleaved the ester into an alkene and acetic acid (vinegar odor) upon heating[2]. Solution: You must rigorously neutralize the crude mixture using an alkaline wash before applying heat.

Q: I am losing yield to a heavy, polymerized bottom fraction. What is happening? A: Prolonged exposure to high pot temperatures (>130 °C) causes the ester to thermally degrade, and the resulting alkene byproducts rapidly polymerize into a heavy sludge. Esters are highly prone to chain reactions when subjected to excessive thermal stress[2]. Solution: Lower your system pressure to < 5 Torr to reduce the boiling point, and use a short Vigreux column to minimize residence time.

Q: Can I distill this ester at atmospheric pressure? A: Absolutely not. The boiling point of (4-tert-butylcyclohexyl)methyl acetate at atmospheric pressure exceeds 250 °C. At this temperature, the molecule will undergo severe pyrolytic degradation regardless of its pH neutrality.

Quantitative Distillation Parameters

To ensure a self-validating process, cross-reference your physical setup against these strict thermodynamic and chemical thresholds.

ParameterOptimal TargetDegradation Risk ThresholdScientific Rationale
System Pressure (Vacuum) 4.0 Torr> 10.0 TorrHigher pressure forces higher pot temperatures, inducing thermal cleavage.
Vapor (Head) Temperature 88 °C> 100 °C88 °C is the verified boiling point of the pure ester at 4 Torr[1].
Pot (Bath) Temperature 105 °C - 115 °C> 130 °CExcessive heat provides the activation energy necessary for β-elimination.
Pre-Distillation Aqueous pH 7.5 - 8.0< 7.0Trace acidic residues will auto-catalyze the decomposition of the ester[2].

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Pre-Distillation Neutralization Workflow
  • Dilution: Dissolve the crude ester mixture in a non-polar solvent (e.g., diethyl ether or hexane) at a 1:1 ratio to reduce viscosity and improve phase separation.

  • Alkaline Wash: Transfer to a separatory funnel and wash the organic layer with an equal volume of 5% aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Venting: Invert and vent the funnel frequently. The neutralization of acetic acid and p-TSA will release significant volumes of CO2​ gas.

  • Validation Checkpoint 1: Separate the layers and test the aqueous phase with pH indicator paper. If pH < 7.5, repeat Step 2. The system is only validated for distillation when the aqueous wash remains slightly basic.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to pull out residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 30 minutes.

  • Solvent Removal: Filter off the drying agent and remove the volatile solvent using a rotary evaporator at 50 °C and 30 Torr[1].

Protocol B: High-Vacuum Fractional Distillation
  • Setup: Transfer the neutralized, solvent-free crude oil to a round-bottom distillation flask equipped with a short Vigreux column (to minimize vapor residence time).

  • Anti-Bumping: Add a PTFE-coated magnetic stir bar. Do not use standard boiling chips, as their porous structure is ineffective under high vacuum.

  • Vacuum Application: Apply a high vacuum (target: 4 Torr).

  • Validation Checkpoint 2: Monitor the vacuum gauge for 5 minutes before applying heat. If the pressure fluctuates or fails to drop below 5 Torr, inspect all greased joints for micro-leaks. Heating a leaking system will cause oxidative degradation.

  • Heating: Gradually heat the oil bath to 110 °C.

  • Collection: Collect the main fraction when the head temperature stabilizes at exactly 88 °C[1]. Discard any early eluting fractions (residual solvent/alcohol).

  • Shutdown: Once the distillation is complete, backfill the system with an inert gas (Nitrogen or Argon) before turning off the vacuum pump to prevent the hot pot residue from oxidizing.

Workflow Visualization

Workflow Crude Crude Ester Mixture (Contains p-TSA & Acetic Acid) Wash Alkaline Wash (5% NaHCO3) Target pH > 7.5 Crude->Wash Neutralization Dry Dry over Anhydrous Na2SO4 Filter solids Wash->Dry Phase Separation Degas Degas under mild vacuum (Remove volatile solvents) Dry->Degas Preparation Distill Fractional Distillation (4 Torr, Pot < 120°C) Degas->Distill Vacuum Setup Pure Pure (4-tert-butylcyclohexyl) methyl acetate (BP: 88°C) Distill->Pure Acid-Free & Low Temp Fail Thermal Degradation (Alkene + Acetic Acid) Distill->Fail Residual Acid or Pot > 130°C

Workflow for pre-distillation neutralization and high-vacuum distillation to prevent degradation.

References

  • DE2650602A1 - Agent against unpleasant odors (deodorizing agent). Google Patents.
  • Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant, North Carolina State University.

Sources

Optimization

Technical Support Center: Resolving Co-Elution Issues in GC Analysis of (4-tert-Butylcyclohexyl) Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with (4-tert-butylcyclohexyl) acetate (PTBCHA), commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with (4-tert-butylcyclohexyl) acetate (PTBCHA), commonly known in the fragrance industry as Vertenex or woody acetate.

This compound presents unique analytical hurdles because it exists as a mixture of cis and trans stereoisomers, which possess distinct olfactory profiles—the cis-isomer is intensely floral, while the trans-isomer is dry and woody[1]. Accurate quantification is critical for quality control, yet co-elution is a persistent issue. This guide will provide you with field-proven, mechanistically grounded solutions to achieve baseline separation.

Troubleshooting Guide & FAQs

Q1: Why do the cis and trans isomers of PTBCHA co-elute on my standard 5% phenyl (DB-5/HP-5) column, and how do I resolve this?

The Causality: Non-polar stationary phases like DB-5 separate analytes primarily based on dispersive interactions (boiling point). The cis and trans isomers of PTBCHA have nearly identical boiling points (~228-230 °C) and molecular weights (198.30 g/mol )[2],[1]. Consequently, their vapor pressures at any given temperature in the GC oven are virtually indistinguishable, leading to severe co-elution.

The Solution: To resolve these isomers, you must exploit their structural differences rather than their boiling points. The spatial orientation of the bulky tert-butyl group relative to the acetate group creates a slight difference in the molecular dipole moment and steric hindrance. By switching to a polar stationary phase—specifically a Polyethylene Glycol (PEG) phase like DB-WAX or Supelcowax-10—you introduce dipole-dipole interactions into the separation mechanism[3]. The PEG phase interacts differently with the distinct steric profiles of the cis and trans isomers, selectively retaining one over the other and achieving baseline resolution.

Self-Validating Protocol: Always inject a known standard mixture of cis/trans PTBCHA before running unknown samples. If the resolution ( Rs​ ) drops below 1.5 on your PEG column, it indicates column degradation (phase bleed or active site exposure), and maintenance is required.

Q2: I am observing co-elution between the unreacted precursor (4-tert-butylcyclohexanol) and the PTBCHA product. What is the mechanism behind this, and how can I fix it?

The Causality: PTBCHA is synthesized via the catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol[1],[4]. Incomplete acetylation leaves residual alcohol. On non-polar or moderately polar columns, the alcohol and the ester can exhibit similar retention times because the increase in molecular weight from the acetate group offsets the loss of the hydroxyl group's polarity, causing their retention indices to overlap.

The Solution: Utilize the hydrogen-bonding capability of the unreacted alcohol. A highly polar PEG column acts as a strong hydrogen-bond acceptor. The hydroxyl group of 4-tert-butylcyclohexanol will strongly hydrogen-bond with the PEG oxygen atoms, significantly increasing its retention time. The acetate group of PTBCHA lacks a hydrogen-bond donor, so it will elute much earlier, completely eliminating the co-elution issue.

Q3: In complex fragrance formulations, PTBCHA co-elutes with other terpenes and esters. How can I achieve separation without a 90-minute run time?

The Causality: Fragrance matrices contain hundreds of volatile organic compounds (VOCs) with overlapping boiling points and polarities. A single-dimensional GC separation simply lacks the peak capacity (theoretical plates) to resolve all components, leading to matrix interference.

The Solution: Implement Comprehensive Two-Dimensional Gas Chromatography coupled with Mass Spectrometry (GC×GC-MS). By coupling a non-polar primary column (e.g., SLB-5ms) to a polar secondary column (e.g., Supelcowax-10) via a thermal modulator, you separate analytes by boiling point in the first dimension and by polarity in the second[3]. This orthogonal separation mechanism exponentially increases peak capacity, pulling the PTBCHA peaks away from the interfering matrix background.

Visualizing the Separation Logic

Below are the logical frameworks and workflows for troubleshooting PTBCHA co-elution, visualized for quick reference.

G Start Identify Co-elution Issue in PTBCHA GC Analysis Isomers Cis vs. Trans Isomers Start->Isomers Precursor Ester vs. Alcohol Precursor Start->Precursor Matrix Complex Fragrance Matrix Start->Matrix Sol1 Switch to Polar Phase (e.g., PEG/DB-WAX) Isomers->Sol1 Sol2 Exploit H-Bonding (Use PEG Phase) Precursor->Sol2 Sol3 Use GCxGC-MS for Orthogonal Separation Matrix->Sol3 Val Validate with Kovats Index & Standard Mix Sol1->Val Sol2->Val Sol3->Val

Workflow for diagnosing and resolving PTBCHA co-elution issues in GC analysis.

G ColSel Stationary Phase Selection Logic NonPolar Non-Polar (e.g., DB-5) Boiling Point Dominated ColSel->NonPolar Polar Polar (e.g., DB-WAX) Dipole & Steric Dominated ColSel->Polar Res1 Isomer Co-elution (Similar Vapor Pressures) NonPolar->Res1 Res2 Baseline Resolution (Exploits Steric Differences) Polar->Res2

Mechanistic logic for stationary phase selection in PTBCHA isomer separation.

Data Presentation: Method Optimization

To facilitate rapid method development, the following tables summarize the critical quantitative data and parameters required for successful PTBCHA analysis.

Table 1: Physicochemical Properties Influencing GC Separation

Propertycis-PTBCHAtrans-PTBCHA4-tert-butylcyclohexanol
Molecular Weight 198.30 g/mol 198.30 g/mol 156.27 g/mol
Boiling Point ~228 °C~230 °C~210 °C
Hydrogen Bonding Acceptor onlyAcceptor onlyDonor & Acceptor
Odor Profile Intense, floralDry, woodyCamphoraceous

Table 2: Optimized GC-FID/MS Parameters for PTBCHA Isomer Resolution

ParameterRecommended SettingScientific Rationale
Column DB-WAX (30m x 0.25mm x 0.25µm)PEG phase provides necessary dipole interactions to resolve stereoisomers.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Maintains optimal linear velocity (approx. 25 cm/s) across the temperature gradient[5].
Injection Mode Split 1:50, 250 °CPrevents column overloading and peak fronting, ensuring sharp peak shapes.
Oven Program 80 °C (hold 1 min) 5 °C/min to 230 °CA shallow ramp rate maximizes the time analytes spend interacting with the stationary phase during elution.
Detector FID at 250 °C or MS (EI mode)FID provides robust quantitation; MS allows for spectral confirmation of co-eluting matrix peaks.

Experimental Protocol: Step-by-Step Isomer Resolution

To ensure scientific integrity and reproducibility, follow this self-validating methodology:

Step 1: System Preparation and Leak Check

  • Install a high-polarity PEG column (e.g., DB-WAX or equivalent).

  • Perform an air/water background check if using MS, or verify baseline stability if using FID. Ensure oxygen levels are minimal, as PEG phases are highly susceptible to oxidative degradation at high temperatures.

Step 2: Standard Calibration (The Self-Validating Step)

  • Prepare a 100 ppm analytical standard of mixed cis/trans PTBCHA in an inert solvent (e.g., hexane or ethyl acetate).

  • Inject 1 µL using the parameters outlined in Table 2.

  • Validation Check: Calculate the resolution ( Rs​ ) between the cis and trans peaks. Proceed to sample analysis only if Rs​≥1.5 .

Step 3: Sample Preparation

  • Dilute the synthesized batch or fragrance matrix to a concentration within the linear dynamic range of the detector (typically 10-500 ppm for FID).

  • Add an internal standard (e.g., tetradecane) that does not co-elute with the target analytes to correct for injection volume variances.

Step 4: Execution and Integration

  • Run the sample using the optimized temperature program.

  • Integrate the peaks. The cis-isomer typically elutes slightly before the trans-isomer on a PEG column due to its specific steric conformation allowing slightly less interaction with the polar phase, though exact elution order should be confirmed via individual pure standards or MS library matching[4].

References

  • National Center for Biotechnology Information. "4-tert-Butylcyclohexyl acetate." PubChem Compound Summary for CID 36081. Available at:[Link]

  • Agilent Technologies. "Agilent J&W GC Column Selection Guide." Agilent Applications. Available at:[Link]

  • Almac Sciences. "A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Shimadzu. "Application Compendium of Comprehensive 2D GC Vol.1-5." Shimadzu Applications. Available at:[Link]

Sources

Troubleshooting

improving catalyst efficiency in (4-tert-butylcyclohexyl)methyl acetate esterification

Topic: Optimizing Catalyst Efficiency for (4-tert-butylcyclohexyl)methyl acetate Synthesis Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, self-validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Efficiency for (4-tert-butylcyclohexyl)methyl acetate Synthesis

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for researchers and drug development professionals synthesizing (4-tert-butylcyclohexyl)methyl acetate. Due to the steric bulk of the 4-tert-butyl group and the thermodynamic challenges of esterification, selecting and managing your catalyst is critical for maximizing turnover frequency (TOF) and chemoselectivity.

Part 1: Troubleshooting & FAQs

Q1: My catalyst turnover frequency (TOF) drops significantly after the first hour. How can I sustain catalytic activity? A: This is a classic case of catalyst poisoning by the reaction byproduct: water. During the esterification of (4-tert-butylcyclohexyl)methanol with acetic acid, water competitively binds to the active acid sites of your catalyst. The Causality: The hydration of the active site creates a thermodynamic barrier, preventing the activation of the carboxylic acid carbonyl. Furthermore, the bulky tert-butyl group exacerbates mass transfer limitations, meaning any blocked active sites severely cripple the overall reaction rate. The Solution: You have two field-proven options:

  • Azeotropic Water Removal: Use a Dean-Stark apparatus with toluene to continuously remove water, driving the equilibrium forward via Le Chatelier's principle.

  • Switch Acylating Agents: Substitute acetic acid with acetic anhydride. This bypasses water generation entirely. A standard protocol utilizes acetic anhydride with a catalytic amount of p-toluenesulfonic acid (p-TsOH), which can achieve high conversion even at 1[1].

Q2: I am detecting significant dehydration byproducts (alkenes) and ring isomerization. How do I improve chemoselectivity? A: You are likely using a harsh, homogeneous Brønsted acid like concentrated sulfuric acid. The Causality: Strong homogeneous acids can protonate the hydroxyl group of (4-tert-butylcyclohexyl)methanol, leading to the loss of water and the formation of a primary carbocation. This intermediate rapidly rearranges via a Wagner-Meerwein shift to a more stable tertiary carbocation on the cyclohexane ring, ultimately leading to E1 elimination (forming substituted cyclohexenes) or unwanted structural isomerization. The Solution: Transition to a milder, macroreticular solid acid catalyst such as Amberlyst-15. Amberlyst-15 provides localized sulfonic acid sites that effectively catalyze esterification at 90–110 °C without inducing significant bulk-phase elimination or isomerization, similar to its successful application in synthesizing related fragrance compounds like 2[2].

Q3: We want to use Zeolites for continuous flow esterification. Which framework should we choose? A: You must select a large-pore zeolite to accommodate the steric bulk of the substrate. The Causality: The 4-tert-butylcyclohexyl moiety has a large kinetic diameter. Medium-pore zeolites like ZSM-5 (MFI) will suffer from severe mass transfer limitations, leading to pore-mouth catalysis and rapid coking. The Solution: Utilize large-pore, three-dimensional frameworks such as Zeolite Beta (BEA) or Zeolite Y (FAU) to3[3].

Part 2: Quantitative Catalyst Efficiency Comparison

The following table synthesizes the expected performance metrics of various catalytic systems for this specific esterification, assuming a standard 50 mmol scale.

Catalyst TypeAcylating AgentTemp (°C)Time (h)Conversion (%)TONTOF (h⁻¹)Chemoselectivity (%)
p-TsOH (Homogeneous)Acetic Anhydride2512>9850041.6>99
Amberlyst-15 (Solid Resin)Acetic Acid1104881200300~98
Zeolite Beta (Solid BEA)Acetic Acid110675850141~95
Sulfuric Acid (Homogeneous)Acetic Acid100290450225<85 (Elimination)
Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Solid-Acid Catalyzed Esterification using Amberlyst-15 This protocol utilizes a self-validating feedback loop (water evolution and acid-base titration) to ensure reaction completion and catalyst integrity.

Step 1: Catalyst Activation

  • Action: Dry 2.5 g of Amberlyst-15 resin at 105 °C under a vacuum (50 mbar) for 2 hours.

  • Validation: Weigh the catalyst before and after. A stable mass indicates the complete removal of bound moisture, ensuring maximum active site availability.

Step 2: Reaction Assembly

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (pre-filled with toluene), combine 50 mmol (8.5 g) of (4-tert-butylcyclohexyl)methanol, 60 mmol (3.6 g) of glacial acetic acid, 50 mL of toluene, and the dried Amberlyst-15.

Step 3: Azeotropic Reflux

  • Action: Heat the mixture to reflux (approx. 110 °C).

  • Validation: Monitor the Dean-Stark trap. The theoretical water yield is 0.9 mL. The reaction is kinetically complete when the water level in the trap ceases to increase (typically 3-4 hours).

Step 4: Catalyst Recovery & Regeneration

  • Action: Filter the hot mixture to separate the Amberlyst-15. Wash the recovered resin with 2x 20 mL of acetone to remove organic residues, followed by a wash with 0.1 M HCl to ensure complete protonation of the sulfonic groups. Dry at 105 °C.

  • Validation: Titrate a 0.1 g sample of the regenerated resin with 0.01 M NaOH. A viable catalyst must retain >4.5 meq H⁺/g to be cleared for the next cycle.

Step 5: Product Isolation

  • Action: Wash the organic filtrate with saturated NaHCO₃ (to remove residual acetic acid) and brine. Dry over anhydrous Na₂SO₄, filter, and remove toluene under reduced pressure to yield pure (4-tert-butylcyclohexyl)methyl acetate.

Part 4: Workflow Visualization

G A Reactants: (4-tert-butylcyclohexyl)methanol + Acetic Acid B Catalyst Addition (e.g., Amberlyst-15) A->B C Esterification Reaction (Reflux, 90-110°C) B->C D Azeotropic Water Removal (Dean-Stark Trap) C->D Drives Equilibrium E Solid-Liquid Separation (Filtration) C->E Post-Reaction D->C F Organic Filtrate E->F G Recovered Catalyst E->G H Neutralization & Concentration F->H J Catalyst Regeneration Protocol G->J I Target Product: (4-tert-butylcyclohexyl)methyl acetate H->I J->B Recycled Catalyst

Workflow for the catalytic esterification of (4-tert-butylcyclohexyl)methanol and catalyst recovery.

References
  • DE2650602A1 - Agent against unpleasant odors (deodorizing agent), Google Patents.
  • Fragrance material review on 4-tert-butylcyclohexyl acetate, ResearchGate.
  • Factors Affecting the Generation and Catalytic Activity of Extra-Framework Aluminum Lewis Acid Sites in Aluminum-Exchanged Zeolites, ETH Zurich.

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for (4-tert-butylcyclohexyl)methyl acetate

Welcome to the technical support center for the solvent extraction of (4-tert-butylcyclohexyl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solvent extraction of (4-tert-butylcyclohexyl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this fragrance compound and need to optimize its purification. As a moderately polar ester, (4-tert-butylcyclohexyl)methyl acetate presents unique challenges and opportunities in its separation from complex matrices. This document provides practical, field-tested advice in a question-and-answer format, offering both quick solutions through FAQs and in-depth troubleshooting for more persistent experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the extraction of (4-tert-butylcyclohexyl)methyl acetate.

Q1: What is the best starting solvent for extracting (4-tert-butylcyclohexyl)methyl acetate?

A: The fundamental principle of solvent selection is to match the polarity of the solvent with the analyte.[1] (4-tert-butylcyclohexyl)methyl acetate is a moderately polar ester. Therefore, solvents of similar polarity are excellent starting points.

  • Top Recommendation: Ethyl acetate is often an effective choice. Its structure is similar to the target molecule, and it is considered a "green" solvent.[2][3]

  • Other Strong Candidates: Other esters like butyl acetate or ethers like diethyl ether are also highly effective.[3][4]

  • Considerations: The ideal choice depends on the impurities you are trying to remove. If you need to separate the target from more polar impurities, a less polar solvent like hexane might be used in a mixed system. Conversely, to remove non-polar impurities, a more polar extraction solvent is preferable.[1]

Q2: How can I prevent emulsion formation during extraction?

A: Emulsion formation is one of the most frequent issues in liquid-liquid extraction, often caused by the presence of surfactant-like compounds or excessive agitation.[5] Prevention is always easier than treatment.[5]

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This provides sufficient surface area for the extraction to occur without the high energy that creates emulsions.[5]

  • Pre-emptive Salting-Out: If your sample matrix is known to form emulsions (e.g., it contains fats or phospholipids), add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction.[5][6] This increases the ionic strength of the aqueous phase, which helps to keep the phases distinct.[5]

Q3: What is the ideal pH for the aqueous phase?

A: For (4-tert-butylcyclohexyl)methyl acetate, maintaining a neutral pH (around 7.0) is generally optimal. As an ester, it is susceptible to hydrolysis under both strongly acidic and strongly alkaline conditions.[7][8]

  • Acidic Conditions (pH < 4): Can lead to acid-catalyzed hydrolysis of the ester bond.[8]

  • Alkaline Conditions (pH > 9): Can lead to base-catalyzed saponification (hydrolysis) of the ester.[7]

However, pH can be strategically adjusted to remove acidic or basic impurities. For example, washing the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate) can remove acidic impurities by converting them into their water-soluble salts.[4]

Q4: What does the "salting-out" effect do and when should I use it?

A: "Salting-out" involves adding a simple salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase.[9] This increases the polarity and ionic strength of the aqueous layer, reducing the solubility of the moderately polar (4-tert-butylcyclohexyl)methyl acetate in it.[1] This effect drives more of your target compound into the organic solvent, thereby increasing the partition coefficient and improving recovery.[1][9]

Use this technique when:

  • You experience low recovery of your target compound.

  • Your chosen organic solvent has some miscibility with water.

  • You are trying to break a stubborn emulsion.[10]

Q5: How many extractions are needed for good recovery?

A: It is almost always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For a compound with a moderate partition coefficient, a single extraction is often insufficient.[11] A typical protocol involves extracting the aqueous phase three times (3x) with the chosen organic solvent to ensure a high recovery rate.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex problems that may arise during the extraction process.

Problem 1: A Persistent Emulsion Has Formed

You've followed the preventative steps, but a thick, murky layer remains between the aqueous and organic phases, making a clean separation impossible.

Causality: Persistent emulsions occur when the interfacial tension between the two liquid phases is very low, often due to high concentrations of detergents, lipids, or proteins in the sample matrix.[5][12] Chlorinated solvents are also more prone to forming emulsions.[13]

Troubleshooting Workflow:

Start Persistent Emulsion Formed Wait 1. Let Funnel Stand (15-30 min) Start->Wait Check1 Emulsion Broken? Wait->Check1 AddBrine 2. Add Saturated Brine (NaCl soln.) & Gently Swirl Check1->AddBrine No Success Problem Resolved Check1->Success Yes Check2 Emulsion Broken? AddBrine->Check2 Centrifuge 3. Transfer to Tubes & Centrifuge Check2->Centrifuge No Check2->Success Yes Check3 Phases Separated? Centrifuge->Check3 Failure Consider Supported Liquid Extraction (SLE) Centrifuge->Failure If solids present Filter 4. Filter through Celite® or Glass Wool Check3->Filter No Check3->Success Yes Filter->Success

Caption: Decision tree for breaking persistent emulsions.

Experimental Protocol: Breaking Emulsions with Saturated Brine

  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) by adding NaCl to deionized water with stirring until no more salt dissolves.

  • Application: Carefully open the stopcock of your separatory funnel to release any pressure. Using a pipette, add the saturated brine solution dropwise into the funnel. Aim for approximately 10-20% of the aqueous phase volume.

  • Mixing: Do NOT shake. Gently swirl the separatory funnel or use a glass stirring rod to slowly agitate the emulsion layer.[13] The high ionic strength of the brine should disrupt the emulsion.[5]

  • Settling: Allow the funnel to stand undisturbed for 10-20 minutes and observe if the phases begin to separate.[10]

  • Separation: Once a clear interface is visible, drain the aqueous layer and collect your organic phase.

Problem 2: Low Extraction Yield/Recovery

After evaporating the solvent, the yield of (4-tert-butylcyclohexyl)methyl acetate is significantly lower than expected.

Causality: Low recovery can stem from several factors: an incomplete reaction (if extracting from a reaction mixture), using a solvent with a low partition coefficient for your compound, an insufficient volume or number of extractions, or loss of product due to hydrolysis at non-optimal pH.[1][11]

Optimization Workflow:

Start Low Product Yield CheckpH 1. Verify pH of Aqueous Phase (Should be ~7.0) Start->CheckpH pH_OK pH Optimal? CheckpH->pH_OK AdjustpH Adjust pH to Neutral & Re-extract pH_OK->AdjustpH No CheckSolvent 2. Evaluate Solvent Choice (See Table 1) pH_OK->CheckSolvent Yes Success Yield Improved AdjustpH->Success Solvent_OK Solvent Optimal? CheckSolvent->Solvent_OK ChangeSolvent Select a More Suitable Solvent & Re-extract Solvent_OK->ChangeSolvent No CheckRatio 3. Increase Solvent:Aqueous Ratio (e.g., from 3:1 to 7:1) Solvent_OK->CheckRatio Yes ChangeSolvent->Success CheckExtractions 4. Increase Number of Extractions (e.g., from 1x to 3x) CheckRatio->CheckExtractions AddSalt 5. Add Salt to Aqueous Phase ('Salting-Out') CheckExtractions->AddSalt AddSalt->Success

Caption: Logical workflow for diagnosing and improving low extraction yield.

Data Presentation: Recommended Solvents

The table below summarizes key properties of suitable solvents for extracting (4-tert-butylcyclohexyl)methyl acetate.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity (Relative)Water Solubility ( g/100g )
Ethyl Acetate C₄H₈O₂77.10.9020.458.3
Butyl Acetate C₆H₁₂O₂1260.8820.450.7
Diethyl Ether C₄H₁₀O34.60.7130.386.9
Dichloromethane (DCM) CH₂Cl₂39.61.3260.411.3
Toluene C₇H₈110.60.8670.240.05
n-Hexane C₆H₁₄680.6550.010.001

Data compiled from various sources.[14][15]

Experimental Protocol: Optimizing Solvent-to-Sample Ratio

  • Baseline: Perform your standard extraction using your current solvent-to-aqueous phase volume ratio (e.g., 2:1). Analyze the yield.

  • Increase Ratio: Repeat the extraction on an identical sample, but increase the solvent ratio. A ratio of 7:1 (organic:aqueous) is often cited as a generic optimum for maximizing recovery.[1][9]

  • Analysis: Compare the yield from the higher ratio experiment to your baseline.

Problem 3: Product Contains Impurities After Extraction

Post-extraction analysis (e.g., by GC-MS) shows that your (4-tert-butylcyclohexyl)methyl acetate is contaminated with other components from the original mixture.

Causality: Impurities with similar polarity to the target compound will be co-extracted. Additionally, polar impurities can be carried over if phase separation is not clean or if the organic solvent has high water solubility.

Purification Strategy: Aqueous Washing & Back-Extraction

To remove these impurities, you can perform a "wash" on your collected organic phase. This involves mixing the organic extract with a fresh aqueous solution designed to remove specific types of impurities.

  • To Remove Acidic Impurities: Wash with a dilute base (e.g., 5% NaHCO₃ solution).

  • To Remove Basic Impurities: Wash with a dilute acid (e.g., 1% HCl solution).

  • To Remove Highly Polar, Neutral Impurities: Wash with deionized water or brine.

This technique is a form of back-extraction, where you are selectively partitioning the impurities out of the organic phase and back into an aqueous phase.[9]

Experimental Protocol: Performing an Aqueous Wash

  • Combine: Place your collected organic extract containing the product into a clean separatory funnel.

  • Add Wash Solution: Add an appropriate wash solution (e.g., 5% NaHCO₃). Use a volume roughly equal to 20-30% of the organic phase volume.

  • Mix: Stopper the funnel and mix gently by inverting several times, remembering to vent frequently.

  • Separate: Allow the layers to separate completely. Drain and discard the lower aqueous wash layer.

  • Repeat: For highly contaminated samples, repeat the wash step with a fresh portion of the aqueous solution.

  • Final Water Wash: After an acidic or basic wash, it is good practice to perform a final wash with deionized water or brine to remove any residual acid or base.

  • Dry and Evaporate: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

References
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Cognitive Publishing Ltd. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Zaiput Flow Technologies. (n.d.).
  • Scribd. (2020, September 10). Temperature Effects on Liquid-Liquid Extraction.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Reddit. (2020, October 29). Product extraction issues/questions.
  • MDPI. (2026, January 14). Optimization of Conditions for Ethyl Acetate Extraction of Mono-, Di-, Triglycerides and Free Fatty Acids from Soapstock Using Response Surface Methodology.
  • Chromatography Online. (2021, January 1).
  • Spectro Scientific. (n.d.).
  • University of York. (n.d.). Problems with extractions.
  • Element Lab Solutions. (n.d.).
  • ACS Publications. (2017, November 10).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.).
  • Purdue e-Pubs. (n.d.).
  • ACS Publications. (2019, April 17). Solvent Selection Methods and Tool.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.
  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-tert-butylcyclohexyl)methyl Acetate

Welcome to the Application Support Hub. As a Senior Application Scientist, I have developed this troubleshooting guide to address a persistent challenge in structural analog synthesis: the elimination of unreacted (4-ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have developed this troubleshooting guide to address a persistent challenge in structural analog synthesis: the elimination of unreacted (4-tert-butylcyclohexyl)methanol during its esterification to (4-tert-butylcyclohexyl)methyl acetate. Due to the steric bulk of the tert-butyl group locking the cyclohexane ring conformation, driving this reaction to absolute completion requires precise kinetic control and strategic post-reaction scavenging.

Mechanistic Insights: The "Unreacted Precursor" Problem

The incomplete conversion of (4-tert-butylcyclohexyl)methanol is rarely a stoichiometric issue; it is a kinetic and thermodynamic one. In standard Fischer esterifications, the generation of water establishes an equilibrium that prevents 100% conversion. To break this cycle, we must shift from acid-catalyzed equilibrium to nucleophilic catalysis using acetic anhydride and 4-Dimethylaminopyridine (DMAP).

DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is significantly more electrophilic than the parent anhydride. This mechanism easily overcomes the steric hindrance of the substituted cyclohexyl system and drives the reaction forward[1].

DMAP_Mechanism AcAn Acetic Anhydride + DMAP Int N-Acylpyridinium Intermediate AcAn->Int Nucleophilic Attack Est (4-tert-butylcyclohexyl)methyl acetate (Target Product) Int->Est Alcohol Addition Alc (4-tert-butylcyclohexyl)methanol Alc->Est Reacts with Int Regen DMAP Regeneration + Acetic Acid Est->Regen Proton Transfer Regen->AcAn Catalytic Cycle

Caption: DMAP-catalyzed acylation pathway for ester synthesis.

Diagnostic FAQs

Q1: I am using a standard Fischer esterification (acetic acid + H2SO4) but my GC-MS shows 15% unreacted alcohol. How do I force completion? A: Fischer esterification is an equilibrium-driven process. The water generated hydrolyzes the ester back to the alcohol. To force completion, switch your acylating agent to acetic anhydride and use a hypernucleophilic catalyst like DMAP[2]. This avoids water generation entirely and dramatically accelerates the reaction rate, allowing for near-quantitative conversion under mild conditions.

Q2: I switched to acetic anhydride and DMAP, but I still have 2-3% unreacted (4-tert-butylcyclohexyl)methanol. Distillation is failing to separate them. Why? A: The boiling points of (4-tert-butylcyclohexyl)methanol and its acetate ester are extremely close, making fractional distillation highly inefficient and prone to product loss. Instead of physical separation, use chemical scavenging. Adding a cyclic anhydride, such as phthalic anhydride, post-reaction will selectively react with the remaining primary/secondary alcohol to form a water-soluble phthalate half-ester[3]. This half-ester is easily removed during a basic aqueous workup.

Q3: How do I ensure the phthalic anhydride doesn't degrade my formed ester? A: Phthalic anhydride is an electrophile that specifically targets nucleophiles (like the hydroxyl group of your unreacted alcohol)[4]. Your formed acetate ester lacks a nucleophilic hydroxyl group, rendering it completely inert to phthalic anhydride under these mild scavenging conditions.

Quantitative Data: Impurity Reduction Strategies

The following table summarizes the causality between the chosen synthetic strategy and the resulting purity profile of the final ester.

Synthesis StrategyReagents & ConditionsUnreacted Alcohol (%)Yield (%)Scalability
Fischer Esterification AcOH, H2SO4, Reflux (18h)12.0 - 18.0%75%High
Standard Acylation Ac2O, Pyridine, 60°C (12h)5.0 - 8.0%85%High
DMAP Catalysis Ac2O, DMAP (5 mol%), RT (8h)1.0 - 3.0%94%High
DMAP + Phthalic Scavenging Ac2O, DMAP, then Phthalic Anhydride< 0.1% 92%Excellent

Validated Protocol: Synthesis & Scavenging Workflow

To ensure a self-validating system, this protocol integrates the synthesis with an in-situ chemical scavenging step, followed by TLC/GC verification to guarantee the absence of the precursor impurity.

Step 1: DMAP-Catalyzed Esterification

  • In a dry, round-bottom flask under nitrogen, dissolve 1.0 equivalent of (4-tert-butylcyclohexyl)methanol in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of triethylamine (TEA) and 0.05 equivalents of DMAP.

  • Cool the mixture to 0°C using an ice bath, then dropwise add 1.2 equivalents of acetic anhydride.

  • Remove the ice bath and stir at room temperature for 8 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The ester product will run significantly higher (less polar) than the starting alcohol.

Step 2: Chemical Scavenging of Unreacted Precursor

  • If TLC or GC indicates trace unreacted alcohol, do not quench the reaction yet.

  • Add 0.2 equivalents of phthalic anhydride directly to the reaction mixture.

  • Heat the mixture to a gentle reflux (approx. 40°C in DCM) for 2 hours. The phthalic anhydride will quantitatively convert any remaining alcohol into a highly polar phthalate half-ester.

Step 3: Isolation and Purification

  • Cool the mixture to room temperature and dilute with additional DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove DMAP and TEA).

    • Saturated aqueous NaHCO3 (3 washes). Crucial Step: The basic wash deprotonates the phthalate half-ester and acetic acid, pulling them entirely into the aqueous phase.

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield >99% pure (4-tert-butylcyclohexyl)methyl acetate.

Scavenging_Workflow Crude Crude Mixture (Ester + Trace Alcohol) AddPA Add Phthalic Anhydride + DMAP (Heat 40°C) Crude->AddPA HalfEster Formation of Phthalate Half-Ester AddPA->HalfEster Workup Aqueous Base Wash (NaHCO3) HalfEster->Workup Pure Pure Acetate Ester (Organic Layer) Workup->Pure Organic Phase Waste Aqueous Waste (Alcohol-Phthalate Salt) Workup->Waste Aqueous Phase

Caption: Chemical scavenging workflow for removing trace unreacted alcohols.

References

  • Title: Applications of 4-dimethylaminopyridine (DMAP) in accelerating esterification reactions for pharmaceutical synthesis Source: BDMAEE URL: [Link]

  • Title: Phthalic anhydride (PA): a valuable substrate in organic transformations Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Phthalic anhydride Source: Wikipedia URL: [Link]

Sources

Optimization

troubleshooting moisture sensitivity during (4-tert-butylcyclohexyl)methyl acetate storage

Technical Support Center: Troubleshooting Moisture Sensitivity in Ester Storage Focus: (4-tert-butylcyclohexyl)methyl acetate Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Moisture Sensitivity in Ester Storage Focus: (4-tert-butylcyclohexyl)methyl acetate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing unexpected yield drops, side reactions, or analytical discrepancies when utilizing (4-tert-butylcyclohexyl)methyl acetate.

Because this compound is an ester, it is inherently susceptible to moisture-induced degradation. The following guide synthesizes fundamental chemical kinetics with field-proven laboratory protocols to help you diagnose, prevent, and reverse moisture contamination.

Mechanistic FAQ & Troubleshooting Guide

Q1: Why does my (4-tert-butylcyclohexyl)methyl acetate degrade over time, even when tightly capped in a standard freezer?

A1: The degradation is driven by ester hydrolysis, a nucleophilic substitution reaction where water cleaves the ester bond to form the parent alcohol—(4-tert-butylcyclohexyl)methanol—and a carboxylic acid[1]. Standard laboratory freezers are notoriously humid environments; if a container is not hermetically sealed with an inert atmosphere, temperature fluctuations cause "breathing," which draws humid air directly into the vial[2].

The Causality of Autocatalysis: Hydrolysis is relatively slow at a neutral pH, but the reaction generates acetic acid as a byproduct. This localized increase in acidity lowers the pH of the solution, which catalytically accelerates the hydrolysis rate[1]. Consequently, a microscopic initial ingress of moisture triggers an exponential degradation curve.

HydrolysisMechanism Ester (4-tert-butylcyclohexyl) methyl acetate Reaction Nucleophilic Attack (Ester Hydrolysis) Ester->Reaction Water Atmospheric Moisture (H2O) Water->Reaction Alcohol (4-tert-butylcyclohexyl) methanol Reaction->Alcohol Acid Acetic Acid (Byproduct) Reaction->Acid Acid->Reaction Autocatalytic Feedback (Lowers pH)

Autocatalytic hydrolysis pathway of (4-tert-butylcyclohexyl)methyl acetate.

Q2: How do different storage environments quantitatively impact the degradation rate of moisture-sensitive esters?

A2: Temperature, atmospheric composition, and ambient humidity strictly govern the kinetic rate of bond hydrolysis[3]. Storing moisture-sensitive compounds in low-humidity conditions is critical to preventing physical and chemical instability[4]. The table below summarizes the expected degradation trajectories based on empirical stability studies of structurally similar esters.

Table 1: Quantitative Impact of Storage Conditions on Ester Stability

Storage ConditionTemperatureAtmosphereDesiccant SystemEst. Hydrolysis Rate (%/month)Projected Shelf-Life
Standard Ambient 25°CAir (Ambient RH)None2.50%< 6 months
Standard Fridge 4°CAir (High RH)None1.20%9 - 12 months
Desiccated Ambient 25°CAir (Dry)Silica Gel0.45%18 - 24 months
Optimized Anhydrous 4°CNitrogen / Argon3Å Molecular Sieves< 0.05%> 5 years

Q3: What is the definitive, self-validating protocol for storing this compound to ensure long-term stability?

A3: To arrest hydrolytic degradation, you must eliminate both the nucleophile (water) and thermal kinetic energy. Storing the sample under an inert atmosphere at low temperatures significantly stabilizes the ester against degradation[3].

Self-Validating Anhydrous Storage Protocol:

  • Desiccant Preparation: Activate 3Å molecular sieves by heating them to 300°C under a vacuum for 3 hours. Causality: 3Å sieves selectively trap water molecules (2.8Å) without absorbing the larger ester molecules.

  • Moisture Quenching: Add the activated sieves directly to the (4-tert-butylcyclohexyl)methyl acetate container (approx. 10% w/v).

  • Inert Gas Purging: Using a Schlenk line or glovebox, purge the headspace of the vial with ultra-high purity (UHP) Argon or Nitrogen[2]. Causality: Argon is heavier than air and creates a protective blanket over the liquid, displacing humid oxygen.

  • Hermetic Sealing: Seal the vial with a PTFE-lined cap, wrap tightly with Parafilm, and place it inside a secondary desiccator jar containing moisture-indicating silica gel.

  • Temperature Control: Store the secondary container at 4°C[3].

  • Self-Validation Step: Monitor the indicating silica gel in the secondary container. If it shifts from blue to pink (or orange to green), the hermetic seal has failed, prompting immediate re-purging. Track baseline purity using Karl Fischer titration (target: < 50 ppm H₂O).

Q4: My batch smells strongly of vinegar (acetic acid) and GC-MS shows degradation. How can I rescue the compound?

A4: If hydrolysis has already occurred, the autocatalytic acetic acid must be removed immediately to halt the feedback loop, followed by the extraction of the parent alcohol.

Self-Validating Rescue & Purification Protocol:

  • Solvent Dilution: Dissolve the degraded (4-tert-butylcyclohexyl)methyl acetate in a non-polar organic solvent (e.g., diethyl ether or hexanes) at a 1:5 ratio.

  • Neutralization Wash: Transfer to a separatory funnel and wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The weak base neutralizes the acetic acid into water-soluble sodium acetate, breaking the autocatalytic cycle.

  • Self-Validation Step 1: Test the pH of the discarded aqueous layer. Continue NaHCO₃ washes until the aqueous layer tests strictly neutral (pH 7.0) and effervescence (CO₂ gas evolution) ceases.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to pre-dry the organic phase by drawing out dissolved water via osmotic pressure.

  • Chemical Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄)[2]. Swirl until the powder is free-flowing (not clumped).

  • Concentration: Filter off the MgSO₄ and remove the volatile solvent using a rotary evaporator under reduced pressure.

  • Self-Validation Step 2: Run a post-purification GC-MS to confirm the removal of (4-tert-butylcyclohexyl)methanol and acetic acid. Purity should be >99% before initiating the Anhydrous Storage Protocol.

Workflow Start Assess Ester Batch (GC-MS & Karl Fischer) Decision Moisture > 50 ppm or Purity < 99%? Start->Decision Purify Rescue Protocol (NaHCO3 Wash + MgSO4) Decision->Purify YES (Degraded) Store Anhydrous Storage (Inert Gas + 4°C + Sieves) Decision->Store NO (Pure) Validate Validation Check (Aqueous pH = 7.0) Purify->Validate Validate->Start Re-verify Purity

Self-validating workflow for ester assessment, purification, and anhydrous storage.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - carbodiimide.com[Link]

  • Any advice about the stability of ester and carbamate containing compounds? - researchgate.net[Link]

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC - nih.gov[Link]

  • Stability Storage Conditions In Pharma Industry - gmpinsiders.com[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Fragrance Scientists: (4-tert-butylcyclohexyl)methyl acetate vs. 4-tert-butylcyclohexyl acetate

In the ever-evolving landscape of fragrance chemistry, the subtle modification of a molecule's structure can elicit profound changes in its olfactory character, performance, and application. This guide offers an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of fragrance chemistry, the subtle modification of a molecule's structure can elicit profound changes in its olfactory character, performance, and application. This guide offers an in-depth comparison of two structurally related esters: the widely utilized 4-tert-butylcyclohexyl acetate and its homolog, (4-tert-butylcyclohexyl)methyl acetate. While the former is a cornerstone of modern perfumery, the latter remains a less-explored entity, presenting both a challenge and an opportunity for fragrance innovation.

This analysis will delve into the known properties and performance of 4-tert-butylcyclohexyl acetate, supported by extensive experimental data. In contrast, due to the limited publicly available data for (4-tert-butylcyclohexyl)methyl acetate, we will extrapolate its likely characteristics based on fundamental chemical principles and the subtle yet significant structural divergence between the two molecules.

At a Glance: A Tale of Two Structures

The key differentiator between these two compounds is the presence of a methylene (-CH2-) bridge in (4-tert-butylcyclohexyl)methyl acetate, which separates the cyclohexyl ring from the acetate functional group. This seemingly minor addition has significant implications for the molecule's size, flexibility, and polarity, all of which are critical determinants of its fragrance profile and physical properties.

G cluster_0 4-tert-butylcyclohexyl acetate cluster_1 (4-tert-butylcyclohexyl)methyl acetate a a b b

Caption: Chemical structures of 4-tert-butylcyclohexyl acetate and (4-tert-butylcyclohexyl)methyl acetate.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a fragrance ingredient are paramount to its performance, influencing its volatility, substantivity, and stability within a formulation. Below is a summary of the known data for 4-tert-butylcyclohexyl acetate and projected properties for its methylated counterpart.

Property4-tert-butylcyclohexyl acetate(4-tert-butylcyclohexyl)methyl acetate
Molecular Formula C12H22O2[1][2]C13H24O2
Molecular Weight 198.30 g/mol [1][2]212.33 g/mol
Boiling Point 228-230 °C @ 25 mmHg[1][2]Expected to be higher due to increased molecular weight
Density 0.934 g/mL at 25 °C[1][2]Expected to be similar
Refractive Index n20/D 1.452[1][2]Expected to be similar
Solubility Insoluble in water[3]Expected to be insoluble in water
Stability Stable under normal conditions[3]Expected to be stable under normal conditions
CAS Number 32210-23-4 (mixture of isomers)[1][2]19461-35-9 (trans), data for cis not readily available

The Olfactory Landscape: A Study in Nuance

4-tert-butylcyclohexyl acetate is a workhorse in the fragrance industry, celebrated for its complex and versatile scent profile, which is heavily dependent on the stereochemistry of the molecule.[4] The commercially available product is typically a mixture of cis and trans isomers.[2]

  • trans-Isomer: Possesses a rich, woody odor.[4]

  • cis-Isomer: Exhibits a more intense, floral, and fruity character.[4]

This dual character allows perfumers to modulate the final fragrance by altering the cis/trans ratio. It serves as an excellent base note, providing a sophisticated musky foundation and enhancing the longevity of more volatile top and middle notes.[5] Its stability and substantivity make it a popular choice in a wide array of products, from fine fragrances to soaps and detergents.[4][5]

(4-tert-butylcyclohexyl)methyl acetate , by virtue of its additional methylene group, is anticipated to have a different olfactory profile. The increased distance between the bulky tert-butylcyclohexyl group and the polar acetate moiety could lead to:

  • A Shift in Odor Character: The fragrance may be perceived as less directly fruity-floral and potentially possess more pronounced green or herbaceous facets.

  • Altered Volatility: The higher molecular weight would suggest lower volatility, potentially making it an even more effective fixative and long-lasting base note.

  • Novel Blending Properties: The modified structure could offer unique synergies with other fragrance ingredients, opening new creative avenues for perfumers.

Without experimental data, these remain educated hypotheses. Olfactory evaluation of a synthesized sample would be necessary to definitively characterize its scent.

Experimental Protocols

Synthesis of 4-tert-butylcyclohexyl acetate

The synthesis of 4-tert-butylcyclohexyl acetate is a well-established two-step process. The choice of catalyst in the first step is crucial for controlling the cis/trans isomer ratio of the final product.

G A 4-tert-butylphenol B Hydrogenation A->B H2, Catalyst C 4-tert-butylcyclohexanol B->C D Acetylation C->D Acetic Anhydride E 4-tert-butylcyclohexyl acetate D->E

Caption: Synthetic workflow for 4-tert-butylcyclohexyl acetate.

Step 1: Hydrogenation of 4-tert-butylphenol

The catalytic hydrogenation of 4-tert-butylphenol yields 4-tert-butylcyclohexanol.[4]

  • To favor the trans-isomer: A Raney nickel catalyst is typically used.[4]

  • To favor the cis-isomer: A rhodium-on-carbon catalyst is employed.[4]

Protocol:

  • In a high-pressure reactor, charge 4-tert-butylphenol and a suitable solvent (e.g., isopropanol).

  • Add the chosen catalyst (Raney nickel or Rh/C).

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture to the appropriate temperature and maintain pressure until the reaction is complete (monitored by GC).

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Remove the solvent under reduced pressure to obtain crude 4-tert-butylcyclohexanol.

Step 2: Acetylation of 4-tert-butylcyclohexanol

The resulting alcohol is then acetylated to form the final ester.[6]

Protocol:

  • Combine the crude 4-tert-butylcyclohexanol with acetic anhydride.

  • Heat the mixture, typically to reflux, for several hours.

  • Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction mixture and quench with water.

  • Neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Proposed Synthesis of (4-tert-butylcyclohexyl)methyl acetate

A plausible synthetic route to (4-tert-butylcyclohexyl)methyl acetate would involve the acetylation of its corresponding alcohol, 4-tert-butylcyclohexanemethanol.

G A 4-tert-butylcyclohexanecarboxylic acid B Reduction A->B LiAlH4 C 4-tert-butylcyclohexanemethanol B->C D Acetylation C->D Acetic Anhydride E (4-tert-butylcyclohexyl)methyl acetate D->E

Caption: Proposed synthetic workflow for (4-tert-butylcyclohexyl)methyl acetate.

Step 1: Synthesis of 4-tert-butylcyclohexanemethanol

This precursor alcohol can be synthesized via the reduction of 4-tert-butylcyclohexanecarboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Step 2: Acetylation of 4-tert-butylcyclohexanemethanol

The resulting primary alcohol can then be acetylated using a standard procedure similar to the one described for 4-tert-butylcyclohexanol.

Stability and Performance in Formulations

4-tert-butylcyclohexyl acetate is known for its good stability in various product bases, including soaps and detergents, which can be challenging for many fragrance ingredients.[7] It is not particularly prone to hydrolysis under normal conditions.[8] Its excellent substantivity on skin and fabric contributes to its long-lasting character.[5]

The stability of (4-tert-butylcyclohexyl)methyl acetate is expected to be comparable to its lower homolog. As an ester, it would be susceptible to hydrolysis under strongly acidic or basic conditions, but should perform well in most standard cosmetic and household product formulations.

Safety and Regulatory Profile

4-tert-butylcyclohexyl acetate has been reviewed for its toxicological and dermatological effects when used as a fragrance ingredient.[9] It is important to consult the latest safety data sheets and regulatory guidelines for its safe handling and use concentrations in consumer products.[10]

For (4-tert-butylcyclohexyl)methyl acetate , a comprehensive safety assessment would be required before its widespread use in consumer products.

Conclusion and Future Perspectives

4-tert-butylcyclohexyl acetate remains an indispensable ingredient in the perfumer's palette, offering a desirable combination of a complex, versatile fragrance and robust performance. Its well-understood properties and synthesis make it a reliable choice for a multitude of applications.

(4-tert-butylcyclohexyl)methyl acetate, on the other hand, represents a frontier for fragrance exploration. While the lack of available experimental data currently limits its application, its structural relationship to a known perfumery staple suggests it holds significant potential. The proposed synthetic route provides a starting point for its preparation and subsequent olfactory and performance evaluation. For researchers and fragrance houses seeking novel woody-floral notes with potentially enhanced longevity, the synthesis and characterization of (4-tert-butylcyclohexyl)methyl acetate could prove to be a rewarding endeavor.

References

  • Chemical Bull. (2025, August 6). 4-tert-butylcyclohexyl Acetate In Fine Fragrance: For Long-lasting Musk Effects.
  • BenchChem. (2025).
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  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL.
  • Jinan Yudong Technology Co., Ltd. (n.d.). 4-tert-Butylcyclohexyl Acetate: Versatile Fragrance Ingredient & Supplier in China.
  • Sigma-Aldrich. (n.d.).
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  • Chem-Impex. (n.d.).
  • RBNAinfo. (2018, November 20).
  • Sigma-Aldrich. (n.d.). 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99% 32210-23-4.
  • ChemicalBook. (2026, January 17).
  • Google Patents. (n.d.). US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.
  • QuickCompany. (n.d.). A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 Hydroxy 1,4 Naphthoquinone.
  • CymitQuimica. (n.d.).
  • COSMILE Europe. (n.d.).
  • Universal Preserv-A-Chem Inc. (2025, August 25).
  • PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol.
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  • ACS Publications. (1961, November 1). Preparation of cis- and trans-4-t-Butyl-α,α-dimethylcyclohexanemethanol.
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Comparative

A Comparative Guide to the Validation of Analytical Methods for (4-tert-butylcyclohexyl)methyl acetate Quantification

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of (4-tert-butylcyclohexyl)methyl acetate. As researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of (4-tert-butylcyclohexyl)methyl acetate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the foundation upon which product quality, safety, and efficacy are built. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide moves beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

We will dissect the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on Gas Chromatography (GC) as the primary analytical technique, while providing a comparative perspective with High-Performance Liquid Chromatography (HPLC).

Strategic Selection of an Analytical Technique

The physicochemical properties of (4-tert-butylcyclohexyl)methyl acetate—a relatively volatile ester—make Gas Chromatography (GC) a natural choice for its quantification. The decision between competing technologies, however, warrants a structured comparison.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC)Rationale for (4-tert-butylcyclohexyl)methyl acetate
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.The analyte's volatility is well-suited for GC analysis, often providing efficient separation from related substances.[3][4]
Sensitivity High, especially with a Flame Ionization Detector (FID) for hydrocarbons and esters.Moderate to high, dependent on the chromophore. Acetate esters lack a strong chromophore, potentially requiring low UV wavelength detection (e.g., 210 nm) or alternative detectors like a Refractive Index (RI) detector, which has lower sensitivity.[5]FID provides robust and sensitive detection for this analyte without the need for a chromophore.
Specificity Excellent, particularly with high-resolution capillary columns.Can be challenging for isomers or structurally similar compounds without extensive method development.[5]GC columns like DB-1 or 5% Phenyl methyl siloxane offer excellent resolving power for isomers and related impurities.[6]
Sample Prep Simple dilution in a suitable organic solvent is often sufficient.May require solvent exchange if the sample is not soluble in the mobile phase.The simplicity of sample preparation for GC leads to higher throughput and reduced potential for error.
Throughput Typically faster run times compared to HPLC for volatile analytes.Run times can be longer, especially if complex gradient elution is required.Faster analysis times are a significant advantage in a quality control environment.
Cost Lower operational cost (solvents, column longevity).Higher operational cost due to the consumption of HPLC-grade solvents.GC offers a more cost-effective solution for routine analysis.

Based on this analysis, a GC method with Flame Ionization Detection (GC-FID) is the superior choice for the routine quantification of (4-tert-butylcyclohexyl)methyl acetate, offering a blend of specificity, sensitivity, and operational efficiency.

The Anatomy of a Validated GC-FID Method

Herein lies a detailed protocol for a stability-indicating GC-FID method, designed and validated for its intended purpose.

Experimental Protocol: GC-FID Quantification

Objective: To accurately quantify (4-tert-butylcyclohexyl)methyl acetate in the presence of potential impurities and degradation products.

Materials and Reagents:

  • (4-tert-butylcyclohexyl)methyl acetate Reference Standard (CRS)

  • Methanol (HPLC Grade or equivalent)

  • Hexane (HPLC Grade or equivalent)

  • Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary GC Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Setting Rationale
Carrier Gas Helium or Hydrogen Inert gases that provide good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Optimized for resolution and analysis time.
Injector Temp. 250 °C Ensures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Vol. 1.0 µL A standard volume for modern GC systems.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min) The temperature ramp is designed to separate the analyte from lower-boiling solvents and higher-boiling impurities.
Detector FID
Detector Temp. 280 °C Prevents condensation of the analyte and ensures a stable signal.
Hydrogen Flow 40 mL/min Optimized for detector sensitivity.
Air Flow 400 mL/min Optimized for detector sensitivity.

| Makeup Gas | Nitrogen, 25 mL/min | Improves peak shape and ensures efficient transfer of analyte to the detector. |

System Suitability Testing (SST): Before any sample analysis, a system suitability solution (a mid-range standard) is injected five times. The system is deemed ready for use only if the following criteria are met:

  • Precision (RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 2.0%.

  • Tailing Factor (T): The peak tailing factor for the analyte should be ≤ 2.0.

  • Theoretical Plates (N): The column efficiency should be ≥ 2000.

A Step-by-Step Guide to Method Validation per ICH Q2(R1)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[7][8]. The following sections detail the experimental execution and acceptance criteria for each validation parameter.

Workflow for Analytical Method Validation

Sources

Validation

A Comparative Benchmarking Guide to (4-tert-butylcyclohexyl)methyl acetate and Commercial Fragrance Esters

In the dynamic landscape of fragrance chemistry, the pursuit of novel molecules with superior performance characteristics is paramount. This guide provides an in-depth technical comparison of (4-tert-butylcyclohexyl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of fragrance chemistry, the pursuit of novel molecules with superior performance characteristics is paramount. This guide provides an in-depth technical comparison of (4-tert-butylcyclohexyl)methyl acetate against a selection of commercially significant fragrance esters: benzyl acetate, ethyl linalyl acetate, and methyl dihydrojasmonate. This analysis is designed for researchers, scientists, and product development professionals, offering objective, data-driven insights into the performance of these key aroma compounds.

The selection of a fragrance ester is a critical decision in the formulation of a successful scent, influencing its character, tenacity, and stability. (4-tert-butylcyclohexyl)methyl acetate, a widely used fragrance ingredient, presents a complex and desirable olfactory profile.[1][2][3] This guide will dissect its performance in relation to established commercial benchmarks, providing a framework for informed ingredient selection.

Comparative Olfactory and Physicochemical Properties

A fundamental understanding of the chemical and physical properties of fragrance esters is essential to predicting their behavior in a formulation. The following table summarizes key data for (4-tert-butylcyclohexyl)methyl acetate and its commercial counterparts.

Parameter(4-tert-butylcyclohexyl)methyl acetateBenzyl AcetateEthyl Linalyl AcetateMethyl Dihydrojasmonate
CAS Number 32210-23-4140-11-461931-80-424851-98-7
Molecular Formula C₁₂H₂₂O₂C₉H₁₀O₂[4]C₁₃H₂₂O₂[5]C₁₃H₂₂O₃
Molecular Weight ( g/mol ) 198.30150.18[6]210.3[5][7]226.31
Odor Profile Woody, cedar, floral, oily, herbal, balsam, green, fruity.Sweet, floral (jasmine), fruity (pear, banana).Fresh, bergamot, fruity, pear-like, with floral and lavender undertones.Floral (jasmine-like), sweet, with citrus freshness.
Vapor Pressure @ 25°C (mmHg) 0.059 (7.9 Pa)0.123 (16.4 Pa)[6]0.00015 (0.0202 Pa)[8]<0.001[9]
logP (o/w) 4.8[10]1.96[4][6][11]4.416 (est.)2.56 (est.)[12]

Experimental Protocols for Performance Evaluation

To provide a robust and objective comparison, a series of standardized experimental protocols are outlined below. These methodologies are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Fragrance Longevity (Tenacity) on a Blotter

The longevity of a fragrance on a neutral substrate provides a baseline measure of its volatility and tenacity.

Methodology:

  • Prepare 1% solutions of each fragrance ester in ethanol.

  • Apply 0.1 mL of each solution to a standard fragrance blotter (2.5 cm x 15 cm).

  • Allow the blotters to air dry for 60 seconds.

  • A trained sensory panel of at least 10 evaluators will assess the odor intensity at staggered intervals: 0, 1, 2, 4, 8, 12, 24, and 48 hours.

  • Odor intensity is to be rated on a Labeled Magnitude Scale (LMS), a semantic scale of perceptual intensity.[13][14][15][16]

  • The endpoint for tenacity is defined as the time at which 50% of the panelists can no longer detect the fragrance.

Fragrance Performance and Longevity on Skin

The interaction of a fragrance with the skin is a critical performance parameter, as it more closely mimics real-world consumer experience.

Methodology:

  • Recruit a panel of at least 10 human subjects with no known skin sensitivities or olfactory impairments.

  • Apply 0.1 mL of a 1% ethanolic solution of each fragrance ester to a designated 2x2 cm area on the subject's forearm.

  • The sensory panel will evaluate the odor intensity at the same intervals as the blotter test (0, 1, 2, 4, 8, 12, 24 hours).

  • Intensity will be rated using the Labeled Magnitude Scale (LMS).[13][14][15][16]

  • The substantivity, or the ability of the fragrance to remain on the skin, is determined by the rate of intensity decay over time.

Odor Intensity Evaluation

Odor intensity provides a quantitative measure of the perceived strength of the fragrance.

Methodology:

  • Prepare a series of dilutions for each fragrance ester in a suitable solvent (e.g., diethyl phthalate) ranging from 0.01% to 5% (w/w).

  • Present the samples to the trained sensory panel in a randomized and blind manner.

  • Panelists will rate the perceived intensity of each dilution using a Labeled Magnitude Scale (LMS).[13][14][15][16]

  • The data will be used to generate dose-response curves for each fragrance ester, allowing for a comparison of their relative odor strengths.

Accelerated Stability Testing in a Cosmetic Base

The stability of a fragrance ester in a final product formulation is crucial for ensuring product quality and shelf-life.

Methodology:

  • Incorporate each fragrance ester at a concentration of 0.5% into a standard cosmetic base (e.g., a simple oil-in-water emulsion).

  • Store the samples in sealed, airtight containers under accelerated conditions: 40°C and 75% relative humidity for a period of 3 months.[17]

  • At monthly intervals, samples will be evaluated for any changes in color, odor, and pH.

  • At the end of the 3-month period, the concentration of the fragrance ester in the cosmetic base will be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of degradation.

GC-MS Parameters:

  • Injector: Split/Splitless, 250°C

  • Column: BR-5ms, 30 m x 0.25 mm, 0.25-μm film thickness

  • Oven Program: 50°C (1 min hold), ramp to 250°C at 12°C/min, hold for 3.33 min[18]

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (Scan mode)

Visualization of the Benchmarking Workflow

The following diagram illustrates the logical flow of the experimental protocols for a comprehensive evaluation of fragrance ester performance.

Fragrance_Benchmarking_Workflow cluster_preparation Sample Preparation cluster_performance Performance Evaluation cluster_stability Stability & Analytical cluster_data Data Analysis & Comparison P1 Prepare 1% Ethanolic Solutions E1 Longevity on Blotter P1->E1 E2 Longevity on Skin P1->E2 E3 Odor Intensity Assessment P1->E3 E4 Substantivity on Fabric P1->E4 P2 Incorporate 0.5% in Cosmetic Base S1 Accelerated Stability Testing (40°C, 75% RH, 3 months) P2->S1 D1 Sensory Panel Data (LMS Ratings) E1->D1 E2->D1 E3->D1 E4->D1 S2 Physical Evaluation (Color, Odor, pH) S1->S2 S3 GC-MS Analysis (Degradation Quantification) S1->S3 D4 Comparative Performance Report S2->D4 S3->D4 D2 Tenacity & Substantivity Profiles D1->D2 D3 Dose-Response Curves D1->D3 D2->D4 D3->D4

Caption: A logical workflow for the comprehensive benchmarking of fragrance esters.

Comparative Performance Discussion

The experimental data generated from the aforementioned protocols will enable a robust comparison of (4-tert-butylcyclohexyl)methyl acetate with its commercial counterparts.

  • Longevity and Substantivity: The higher molecular weight and logP value of (4-tert-butylcyclohexyl)methyl acetate suggest a lower volatility and therefore, potentially greater tenacity and substantivity compared to the smaller and more polar benzyl acetate.[4][6][10][11] Its performance in this regard is expected to be competitive with ethyl linalyl acetate and methyl dihydrojasmonate.

  • Odor Intensity and Profile: While (4-tert-butylcyclohexyl)methyl acetate possesses a complex and desirable woody-floral scent, its odor intensity will be quantitatively compared to the potent floral notes of benzyl acetate and methyl dihydrojasmonate, and the fresh-fruity character of ethyl linalyl acetate. The dose-response curves will reveal the relative impact of each ester at various concentrations.

  • Stability: The stability of the ester linkage in each molecule within a cosmetic base is a critical factor. The cyclohexyl ring in (4-tert-butylcyclohexyl)methyl acetate may confer different stability characteristics compared to the aromatic ring of benzyl acetate or the acyclic structures of ethyl linalyl acetate and methyl dihydrojasmonate. The GC-MS analysis will provide definitive data on the degradation of each ester under accelerated aging conditions.

Conclusion

This guide provides a comprehensive framework for the objective benchmarking of (4-tert-butylcyclohexyl)methyl acetate against key commercial fragrance esters. By adhering to the detailed experimental protocols and leveraging the comparative physicochemical data, researchers and formulators can make informed decisions based on scientific evidence. The multifaceted evaluation of longevity, odor performance, and stability will elucidate the unique strengths and potential applications of (4-tert-butylcyclohexyl)methyl acetate in the creation of innovative and high-performing fragrances.

References

  • The Good Scents Company. (n.d.). ethyl linalyl acetate, 61931-80-4. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZYL ACETATE. Retrieved from [Link]

  • ChemIDplus. (n.d.). Methyl Dihydrojasmonate. Retrieved from [Link]

  • ScenTree. (n.d.). Benzyl acetate (CAS N° 140-11-4). Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Ethyl Linalyl Acetate. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Ethyl Linalyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl acetate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 17). BENZYL ACETATE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl dihydrojasmonate (FDB008409). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzyl acetate (FDB003367). Retrieved from [Link]

  • MolForge. (n.d.). Benzyl acetate (CID 8785) - Molecular Properties & Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (-)-methyl dihydrojasmonate, 2630-39-9. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of ethyl linalyl acetate 1. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin. Retrieved from [Link]

  • EPA. (n.d.). Methyl dihydrojasmonate, (+-)-trans- Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensory approach to measure fragrance intensity on the skin | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl linalyl acetate 1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Physicochemical Basis of Perfume Performance in Consumer Products. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Analysis of Cosmetic Fragrances | PDF | Gas Chromatography | Perfume. Retrieved from [Link]

  • Taobé Consulting. (2022, April 21). Accelerated stability testing COSMETICS and shelf life calculation. Retrieved from [Link]

  • LCGC International. (2015, March 9). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Retrieved from [Link]

  • The Good Scents Company. (n.d.). EPI System Information for (-)-methyl dihydrojasmonate 2630-39-9. Retrieved from [Link]

  • PubMed. (n.d.). Evaluating the 'Labeled Magnitude Scale' for measuring sensations of taste and smell. Retrieved from [Link]

  • ACS International. (n.d.). Methyl Dihydro Jasmonate HC 30. Retrieved from [Link]

  • Sci-Hub. (n.d.). The importance of GC and GC-MS in perfume analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). Retrieved from [Link]

  • Oxford Academic. (n.d.). Evaluating the 'Labeled Magnitude Scale' for Measuring Sensations of Taste and Smell. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Psychologist's Corner: Fragrance Intensity Measurement by Magnitude Estimation. Retrieved from [Link]

  • Ventos. (2023, May 6). ETHYL LINALYL ACETATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl dihydrojasmonate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl linalyl acetate 1. Retrieved from [Link]

  • Industria Textila Journal. (n.d.). Effect of fabric parameters on fragrance retention. Retrieved from [Link]

  • Sensenet. (n.d.). FABRICS AND TEXTILES CASE STUDIES. Retrieved from [Link]

  • samresearch. (n.d.). Ensuring Softness and Fragrance in Fabric Care. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • Ovid. (2010, June). Fragrance allergy: assessing the safety of washed fabrics. Retrieved from [Link]

  • mzCloud. (n.d.). 4 tert Butylcyclohexyl acetate. Retrieved from [Link]

  • FooDB. (2011, October 2). Showing Compound 4-tert-Butylcyclohexyl acetate (FDB029775). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating (4-tert-butylcyclohexyl)methyl acetate NMR Results: A Comparative Approach

For researchers and professionals in drug development and materials science, the structural integrity of a molecule is paramount. In the case of (4-tert-butylcyclohexyl)methyl acetate, a compound with applications in fra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the structural integrity of a molecule is paramount. In the case of (4-tert-butylcyclohexyl)methyl acetate, a compound with applications in fragrance and as a versatile chemical intermediate, confirming its structure and isomeric purity is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for this validation. This guide provides an in-depth, comparative framework for validating the NMR spectra of (4-tert-butylcyclohexyl)methyl acetate, moving beyond a simple checklist to offer insights into the "why" behind the methodology.

The Foundational Principle: Conformational Rigidity and its Spectroscopic Consequences

The key to differentiating the cis and trans isomers of (4-tert-butylcyclohexyl)methyl acetate lies in the conformational behavior of the cyclohexane ring. The bulky tert-butyl group acts as a conformational lock, preferentially occupying the equatorial position to minimize steric strain. This forces the methyl acetate group into a fixed axial position in the cis isomer and an equatorial position in the trans isomer. This seemingly subtle difference in spatial arrangement has profound and predictable consequences on the resulting ¹H and ¹³C NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust validation begins with high-quality data acquisition. The following protocol is designed to yield spectra with excellent resolution and signal-to-noise, crucial for unambiguous analysis.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Solvent Selection : Dissolve 5-10 mg of the (4-tert-butylcyclohexyl)methyl acetate sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar compounds, offering good solubility and a clean spectral window.

  • Internal Standard (Optional, for qNMR) : For quantitative analysis (qNMR) to determine purity, add a known amount of a suitable internal standard with a signal that does not overlap with the analyte signals.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration, which is critical for determining isomeric ratios and purity.

  • ¹³C NMR Acquisition :

    • Set the spectral width to approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Acquire a larger number of scans (often 1024 or more) due to the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Processing (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Signal Assignment process->assign integrate Integration & Purity Calculation assign->integrate report Reporting integrate->report

Figure 1: Experimental workflow for NMR analysis.

Comparative Spectral Analysis: cis vs. trans Isomers

A key distinguishing feature in the ¹H NMR spectrum is the signal for the proton on the carbon bearing the acetate group (H-1).[2]

  • In the trans isomer, the acetate group is equatorial, meaning the H-1 proton is axial . This axial proton will have large axial-axial couplings to the adjacent axial protons, resulting in a multiplet with a large coupling constant (typically J ≈ 10-12 Hz). It will also appear at a lower chemical shift (further upfield) compared to its counterpart in the cis isomer.

  • In the cis isomer, the acetate group is axial, making the H-1 proton equatorial . This equatorial proton will have smaller equatorial-axial and equatorial-equatorial couplings (typically J ≈ 2-5 Hz). Due to being in a more sterically hindered environment, it will be deshielded and appear at a higher chemical shift (further downfield).[1]

The ¹³C NMR spectrum also provides clear indicators. The carbon attached to the axial acetate group in the cis isomer will experience a shielding (upfield shift) effect compared to the carbon with an equatorial acetate group in the trans isomer.

Figure 2: Structural basis for NMR differentiation.
Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) - trans Predicted Chemical Shift (ppm) - cis Key Differentiating Features
H-1 ~3.5~4.0The cis isomer's H-1 is significantly downfield.
-C(O)CH₃ ~2.0~2.0Minimal difference expected.
-C(CH₃)₃ ~0.85~0.85Minimal difference expected.
Cyclohexyl Protons Multiplets ~1.0-2.2Multiplets ~1.0-2.2The multiplicity and coupling constants of H-1 are the most reliable diagnostic tools.
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) - trans Predicted Chemical Shift (ppm) - cis Key Differentiating Features
C-1 ~75~70The cis isomer's C-1 is shielded (upfield).
-C(O)CH₃ ~170~170Minimal difference expected.
-C(O)CH₃ ~21~21Minimal difference expected.
-C(CH₃)₃ ~32~32Minimal difference expected.
-C(CH₃)₃ ~27.5~27.5Minimal difference expected.
Cyclohexyl Carbons ~25-48~25-48Subtle shifts in other ring carbons will also be present.

Identifying Common Impurities

A crucial aspect of validation is the identification of any residual starting materials or byproducts. Common impurities in the synthesis of (4-tert-butylcyclohexyl)methyl acetate from the corresponding alcohol include:

  • Residual 4-tert-butylcyclohexanol : The presence of the precursor alcohol can be identified by a characteristic broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and temperature-dependent. The signals for the rest of the molecule will be very similar to the acetate product.

  • Unreacted Acetic Anhydride or Acetic Acid : A sharp singlet around 2.1 ppm would indicate the presence of acetic acid.

  • Elimination Byproduct (4-tert-butyl-1-cyclohexene) : The formation of this alkene byproduct would be indicated by the appearance of a signal in the vinylic region of the ¹H NMR spectrum (around 5.5-6.0 ppm).

A Self-Validating System: Quantitative NMR (qNMR) for Purity Assessment

For a truly trustworthy validation, especially in a regulated environment, the implementation of quantitative NMR (qNMR) is highly recommended.[3] By adding a certified internal standard of known concentration, the purity of the (4-tert-butylcyclohexyl)methyl acetate can be determined with high accuracy and precision.[3] This method is orthogonal to chromatographic techniques and provides a direct measure of the analyte's purity.[3]

Conclusion

The validation of (4-tert-butylcyclohexyl)methyl acetate by NMR spectroscopy is a powerful process that goes beyond simple peak identification. By understanding the fundamental principles of conformational analysis and their impact on the NMR spectrum, researchers can confidently differentiate between the cis and trans isomers, identify potential impurities, and accurately determine the purity of their material. This comprehensive approach ensures the reliability of experimental results and the quality of the final product.

References

  • SpectraBase. 4-Tert-butylcyclohexanol (cis/trans). Available at: [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. Available at: [Link]

  • PubChem. 4-tert-Butylcyclohexanol. Available at: [Link]

  • Chegg. Solved The following table is the 1H NMR and 13C NMR. Available at: [Link]

  • CDN. OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE. Available at: [Link]

  • ATB. trans-4-tert-Butylcyclohexanol. Available at: [Link]

  • University of Wisconsin-Madison. 4-tert-butylcyclohexanone. Available at: [Link]

  • PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Available at: [Link]

  • ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. Available at: [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Google Patents. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • ResearchGate. Synthesis and reaction characterization of 4-tert-butylcatechol. Available at: [Link]

  • PubChem. 4-tert-Butylcyclohexyl acetate. Available at: [Link]

  • European Patent Office. Process for preparing 4-tert.-butylcyclohexanol. Available at: [Link]

  • NIST. 4-tert-Butylcyclohexyl acetate. Available at: [Link]

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Validation

A Comparative Guide to the Environmental Toxicity of (4-tert-butylcyclohexyl)methyl acetate and Its Alternatives

For researchers, scientists, and drug development professionals, a comprehensive understanding of the environmental impact of chemical compounds is not just a regulatory hurdle, but a scientific and ethical imperative. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the environmental impact of chemical compounds is not just a regulatory hurdle, but a scientific and ethical imperative. This guide provides an in-depth, objective comparison of the environmental toxicity of (4-tert-butylcyclohexyl)methyl acetate, a common fragrance ingredient, and several of its structural and functional alternatives. By synthesizing experimental data and explaining the causality behind testing protocols, this document aims to empower informed decision-making in product formulation and development.

Introduction: The Environmental Profile of a Widely Used Fragrance

(4-tert-butylcyclohexyl)methyl acetate, often referred to by its commercial names such as Vertenex or Lorysia, is a synthetic fragrance ingredient prized for its woody, floral, and fruity aroma.[1] Its stability and versatility have led to its widespread use in a variety of consumer products, from fine fragrances and cosmetics to household cleaners and laundry detergents.[1] However, the extensive use of any synthetic compound necessitates a thorough evaluation of its environmental fate and potential for ecotoxicity. The release of fragrance materials into the environment, primarily through wastewater, raises concerns about their impact on aquatic ecosystems.[2]

This guide will delve into the key ecotoxicological endpoints for (4-tert-butylcyclohexyl)methyl acetate and compare them with those of other fragrance compounds, including Isobornyl Acetate, Benzyl Acetate, Ethylene Brassylate, Hedione (Methyl Dihydrojasmonate), and alpha-Terpinyl Acetate. The comparison will be based on internationally recognized and standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[3][4]

Comparative Ecotoxicological Data

The following table summarizes the key environmental toxicity data for (4-tert-butylcyclohexyl)methyl acetate and its selected alternatives. This data provides a quantitative basis for comparing their potential impact on aquatic life and their persistence in the environment.

CompoundAquatic Toxicity - Fish (LC50, 96h)Aquatic Toxicity - Daphnia (EC50, 48h)Aquatic Toxicity - Algae (EC50, 72h)BiodegradabilityBioaccumulation Potential (Log Kow / BCF)
(4-tert-butylcyclohexyl)methyl acetate 8.6 mg/L (Cyprinus carpio)[5][6][7]5.3 mg/L (Daphnia magna)[5][6][7]22 mg/L (Desmodesmus subspicatus)[5][6][7]Readily biodegradable[8]Log Kow: 4.8[7] / BCF: 41.4 L/kg[9]
Isobornyl Acetate Harmful to aquatic life with long-lasting effects[3]Data not readily availableData not readily availableExpected to be biodegradable[3]Low to moderate potential[3]
Benzyl Acetate 4 mg/L (Oryzias latipes)[5][10]17 mg/L (Daphnia magna)[10]110 mg/L (Desmodesmus subspicatus)[10]Not readily biodegradable[5]Log Kow: 1.96 / Not expected to bioaccumulate
Ethylene Brassylate Toxic to aquatic life with long-lasting effects[11]Data not readily availableData not readily availableReadily biodegradable (100% in 28 days)[12]Low potential (BCF: 133 L/kg)[12]
Hedione (Methyl Dihydrojasmonate) Toxic to aquatic life with long-lasting effects[13]Data not readily availableErC50: 45.9 mg/L (Algae)[13]Readily biodegradable[14]No data available
alpha-Terpinyl Acetate LC50: > 11 mg/L (Pimephales promelas)[2]Data not readily availableData not readily availableData not readily availableToxic to aquatic life with long-lasting effects[15]

In-Depth Analysis of Environmental Toxicity

A critical evaluation of the data reveals distinct environmental profiles for each compound.

(4-tert-butylcyclohexyl)methyl acetate exhibits moderate acute toxicity to aquatic organisms, with the most sensitive species being Daphnia magna.[5][6][7] While its Log Kow of 4.8 suggests a potential for bioaccumulation, the measured bioconcentration factor (BCF) of 41.4 is relatively low, indicating that it is not likely to significantly accumulate in the food chain.[7][9] Importantly, studies have shown it to be readily biodegradable, suggesting it is unlikely to persist in the environment.[8]

Isobornyl Acetate is broadly classified as harmful to aquatic life with long-lasting effects, though specific LC50/EC50 values are not as readily available in the searched literature.[3] Its expected biodegradability and low to moderate bioaccumulation potential suggest a more favorable environmental profile compared to persistent and bioaccumulative substances.[3]

Benzyl Acetate demonstrates a higher acute toxicity to fish compared to (4-tert-butylcyclohexyl)methyl acetate.[5][10] While it is not readily biodegradable, its low Log Kow suggests a low potential for bioaccumulation.[5] The "toxic to aquatic life with long-lasting effects" classification highlights the concern for its persistence.[16]

Ethylene Brassylate is also categorized as toxic to aquatic life with long-lasting effects.[11] However, it is readily biodegradable, which mitigates concerns about its persistence.[12] Its low bioaccumulation potential further reduces its overall environmental risk.[12]

Hedione (Methyl Dihydrojasmonate) is another compound classified as toxic to aquatic life with long-lasting effects.[13] Its ready biodegradability is a positive attribute, suggesting it will not persist in the environment.[14]

alpha-Terpinyl Acetate shows a lower acute toxicity to fish compared to some of the other alternatives.[2] However, it is also classified as toxic to aquatic life with long-lasting effects, indicating potential for persistence or chronic effects.[15]

Structure-Activity Relationships: The environmental toxicity of these fragrance acetates is influenced by their chemical structures. The presence of the bulky tert-butyl group in (4-tert-butylcyclohexyl)methyl acetate contributes to its lipophilicity (high Log Kow), which can increase its potential for membrane interaction in aquatic organisms. However, the ester linkage provides a site for enzymatic hydrolysis, facilitating its biodegradation. In contrast, the aromatic ring in Benzyl Acetate may contribute to its aquatic toxicity, while its simpler structure does not guarantee rapid biodegradation. The cyclic nature of Ethylene Brassylate and Hedione, combined with their ester functional groups, appears to allow for ready biodegradation.

Experimental Protocols: Ensuring Scientific Integrity

The ecotoxicological data presented in this guide are derived from standardized test protocols, primarily those developed by the OECD. These guidelines ensure the reliability and comparability of data generated across different laboratories and regulatory bodies.

Aquatic Toxicity Testing

The acute toxicity of a substance to aquatic organisms is a critical parameter in environmental risk assessment. The following OECD guidelines are the gold standard for these evaluations.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. The choice of fish species (e.g., Rainbow Trout, Zebra Fish, or Carp) depends on the regulatory requirements and the substance's properties. The test involves exposing fish to a range of concentrations of the test substance and observing mortality and sub-lethal effects. This protocol is crucial for understanding the immediate risk a chemical poses to fish populations upon entering an aquatic environment.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test measures the concentration at which 50% of the daphnids (a type of small crustacean) are immobilized (EC50) after a 48-hour exposure. Daphnia are a key component of many freshwater ecosystems, serving as a food source for larger organisms. Their sensitivity to toxicants makes them an important indicator species for assessing the health of an aquatic environment.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period. The concentration that inhibits the growth rate or yield by 50% (EC50) is determined. Algae are primary producers in aquatic ecosystems, and any adverse effects on their populations can have cascading effects on the entire food web.

Caption: A generalized workflow for conducting aquatic toxicity tests according to OECD guidelines.

Biodegradability Testing

The biodegradability of a substance determines its persistence in the environment. "Readily biodegradable" substances are expected to be rapidly broken down by microorganisms in aquatic environments.

  • OECD 301: Ready Biodegradability: This series of tests (A-F) assesses the potential for a substance to be rapidly and ultimately biodegraded by microorganisms. The tests typically measure the depletion of dissolved oxygen (BOD), the production of carbon dioxide (CO2), or the removal of dissolved organic carbon (DOC) over a 28-day period. A substance is considered readily biodegradable if it meets a certain degradation threshold within a "10-day window" of the test. This is a crucial screening test; substances that are not readily biodegradable may require further investigation into their persistence.

Caption: A simplified workflow for assessing ready biodegradability using OECD 301 test methods.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its elimination. This can lead to the concentration of the substance in the food chain.

  • Log Kow (Octanol-Water Partition Coefficient): This is a measure of a substance's lipophilicity, or its tendency to partition into fatty tissues. A high Log Kow value (typically > 3) suggests a potential for bioaccumulation. It is an important screening parameter but does not directly measure bioaccumulation.

  • OECD 305: Bioaccumulation in Fish: Exposure and Depuration Phases: This test directly measures the bioconcentration factor (BCF), which is the ratio of the concentration of a substance in a fish to its concentration in the surrounding water at steady state. This is considered the definitive test for assessing bioaccumulation potential.

Conclusion

The environmental toxicity of fragrance ingredients is a multifaceted issue that requires a comprehensive and data-driven approach. This guide has provided a comparative analysis of (4-tert-butylcyclohexyl)methyl acetate and several of its alternatives, based on key ecotoxicological endpoints.

(4-tert-butylcyclohexyl)methyl acetate demonstrates a moderate acute aquatic toxicity profile and, importantly, is readily biodegradable with a low potential for bioaccumulation. This suggests a lower overall environmental risk compared to substances that are persistent and bioaccumulative. Among the alternatives, Ethylene Brassylate and Hedione also exhibit ready biodegradability, which is a significant advantage from an environmental perspective. Benzyl Acetate and alpha-Terpinyl Acetate, with their classifications as "toxic to aquatic life with long-lasting effects," may warrant greater caution in their use and disposal.

Ultimately, the selection of a fragrance ingredient should not be based solely on its olfactory properties but must also consider its environmental impact. By utilizing standardized testing protocols and engaging in a thorough risk assessment process, researchers and product developers can make more sustainable choices that protect both human health and the environment.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Ethylene brassylate and zenolide - Evaluation statement. [Link]

  • U.S. Environmental Protection Agency. (1998). Guidelines for Ecological Risk Assessment. [Link]

  • Hekserij. Ethylene brassylate - Safety Data Sheet. [Link]

  • Regulations.gov. (2021, November 24). IN-11083, α-Terpineol. [Link]

  • Ainfo. (n.d.). Benzyl Acetate Suppliers, with SDS MSDS, USA Canada Europe. [Link]

  • Madar Corporation. (2021, June 30). HEDIONE. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-tert-Butylcyclohexyl acetate Env. Fate/Transport. [Link]

  • Chemtex USA. (n.d.). Ethylene Brassylate. [Link]

  • ResearchGate. (n.d.). Fragrance material review on 4-tert-butylcyclohexyl acetate. [Link]

  • The Good Scents Company. (2015, November 30). 502796 hedione® safety data sheet. [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - alpha-Terpinyl acetate. [Link]

  • Scilit. (2026, February 28). Microbial Degradation of Synthetic Macrocyclic Musk, Ethylene Brassylate Using a Single Isolate and Its Application for Various Musk Compounds Degradation. [Link]

  • United Perfumes. (2025, August 6). 4-tert-butylcyclohexyl Acetate In Fine Fragrance: For Long-lasting Musk Effects. [Link]

  • The Perfumer's Apprentice. (2025, April 30). Hedione SDS-6100. [Link]

  • ECSA Chemicals. (2021, February 24). OTBCHA and PTBCHA in the fragrances world. [Link]

  • The Good Scents Company. (n.d.). alpha-terpinyl acetate, 80-26-2. [Link]

  • Vapourtec. (2020, February 25). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). [Link]

  • PubChem. (n.d.). alpha-Terpinyl acetate. [Link]

  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. [Link]

  • Environmental Science & Technology. (2021, December 22). Biodegradation Kinetics of Fragrances, Plasticizers, UV Filters, and PAHs in a Mixture Changing Test Concentrations over 5 Orders of Magnitude. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of GC-MS and HPLC for the Analysis of (4-tert-butylcyclohexyl)methyl acetate

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison and cross-validation of two cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of (4-tert-butylcyclohexyl)methyl acetate. This compound, a key fragrance ingredient, serves as an excellent model for demonstrating the principles of method selection and validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a framework for their cross-validation, ensuring the generation of reliable and reproducible data.

The Analyte: (4-tert-butylcyclohexyl)methyl acetate

(4-tert-butylcyclohexyl)methyl acetate is a widely used fragrance ingredient, valued for its woody and floral scent.[2] Its chemical structure consists of a cyclohexane ring substituted with a tert-butyl group and a methyl acetate group. The cis and trans isomers of this compound are both common in commercial products. Due to its use in consumer products, accurate analytical methods are crucial for quality control and safety assessments.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3][4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4][5]

Principle of GC-MS

In GC, a sample is vaporized and injected into a column.[3] An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase.[3][5] Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.[5] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.[5]

The separated components then enter the mass spectrometer, where they are ionized and fragmented.[3][6] The resulting ions are sorted by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint.[6][7]

Experimental Protocol for GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[8][9]

GC Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode)

MS Parameters:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation: Samples containing (4-tert-butylcyclohexyl)methyl acetate should be diluted in a suitable organic solvent, such as ethyl acetate or hexane, to a concentration within the linear range of the instrument.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with a stationary phase.[10][11][12] It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[13]

Principle of HPLC

The fundamental principle of HPLC is the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[13] The extent to which the analyte interacts with the stationary phase determines its retention time.[12][13] For non-polar compounds like (4-tert-butylcyclohexyl)methyl acetate, reversed-phase HPLC is the method of choice.[14][15][16][17] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent).[17]

Experimental Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Parameters:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as acetate esters have low UV absorbance, a low wavelength is necessary)

  • Injection Volume: 10 µL

Sample Preparation: Samples should be dissolved in the mobile phase to an appropriate concentration.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two different analytical methods to ensure that they provide comparable results.[18] This is a critical step in method development and transfer, providing confidence in the data generated by either method. The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][19]

Validation Parameters

The following parameters should be assessed during the cross-validation of the GC-MS and HPLC methods:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Comparative Data Summary
Validation ParameterGC-MSHPLCAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.998> 0.998r² > 0.995
Accuracy (% Recovery) 98-102%97-103%80-120% (for drug substance)
Precision (RSD%) < 2%< 3%RSD < 5%
LOD ~0.1 ng/mL~1 µg/mLSignal-to-Noise ratio of 3:1
LOQ ~0.5 ng/mL~5 µg/mLSignal-to-Noise ratio of 10:1

Experimental Workflows and Logical Relationships

GC-MS Experimental Workflow

Caption: GC-MS experimental workflow for (4-tert-butylcyclohexyl)methyl acetate analysis.

HPLC Experimental Workflow

Caption: HPLC experimental workflow for (4-tert-butylcyclohexyl)methyl acetate analysis.

Cross-Validation Logic

CrossValidation_Logic cluster_GCMS GC-MS Method cluster_HPLC HPLC Method GCMS_Validation Validation Parameters (Linearity, Accuracy, Precision, etc.) Comparison Comparative Analysis (Statistical Tests) GCMS_Validation->Comparison HPLC_Validation Validation Parameters (Linearity, Accuracy, Precision, etc.) HPLC_Validation->Comparison Conclusion Method Equivalency Demonstrated Comparison->Conclusion

Caption: Logical flow for the cross-validation of GC-MS and HPLC methods.

Discussion and Conclusion

Both GC-MS and HPLC are viable techniques for the analysis of (4-tert-butylcyclohexyl)methyl acetate. The choice of method will depend on the specific requirements of the analysis.

GC-MS offers superior sensitivity and selectivity due to the mass spectrometric detection. The fragmentation pattern provides a high degree of confidence in the identification of the analyte. This makes it the preferred method for trace-level analysis and for the identification of unknown impurities.

HPLC is a robust and versatile technique that is well-suited for routine quality control applications. While it may have a higher limit of detection compared to GC-MS for this particular analyte, it can be advantageous when analyzing less volatile or thermally sensitive compounds that may be present in the same sample matrix.

The cross-validation of these two methods demonstrates that they can provide comparable quantitative results within the defined validation parameters. By establishing the equivalency of these methods, laboratories can have the flexibility to use either technique based on instrument availability and the specific analytical needs, while maintaining confidence in the integrity of the data.

References

  • Agilent. Gas chromatography mass spectrometry basic principles.

  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Shimadzu. Fundamental Guide to Gas Chromatography Mass Spectrometry (GCMS).

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS).

  • Benchchem. Technical Support Center: HPLC Purification of Non-Polar Compounds.

  • Shimadzu. What is HPLC (High Performance Liquid Chromatography).

  • Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses.

  • JEOL. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products.

  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.

  • International Council for Harmonisation. Quality Guidelines.

  • Phenomenex. (2025, April 1). Complete Guide to HPLC Instrumentation.

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.

  • Agilent. What is High-Performance Liquid Chromatography (HPLC)?

  • DeSilva, B., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193.

  • Seven Star Pharma. High-Performance Liquid Chromatography (HPLC).

  • Shalit, M., et al. (2003). Identification by GC-MS of the acetate esters product formed in vitro... ResearchGate.

  • Gung, B. W., & O'Donnell, C. J. (2009). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. Journal of Chemical Education, 86(2), 220.

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Cedryl Acetate.

  • National Institute of Standards and Technology. 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook.

  • BioPharm International. (2026, March 14). Method Validation Guidelines.

  • National Institute of Standards and Technology. 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook.

  • Chromatography Forum. (2005, August 4). GCMS analysis of Butyrate, Propionate and acetate.

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.

  • Sanou, S. F., et al. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.

  • SIELC Technologies. (2018, February 16). 4-tert-Butylcyclohexyl methacrylate.

  • National Institute of Standards and Technology. 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook.

  • ResearchGate. Fragrance material review on 4-tert-butylcyclohexyl acetate.

  • Sigma-Aldrich. 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99 32210-23-4.

  • mzCloud. (2015, February 13). 4 tert Butylcyclohexyl acetate.

  • Cheméo. Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 104-05-2).

  • Shimadzu. Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1).

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Validation

comparing esterification catalysts for (4-tert-butylcyclohexyl)methyl acetate production

(4-tert-butylcyclohexyl)methyl acetate, often referred to as PTBCHA, is a cornerstone of the fragrance industry, prized for its rich, woody, and floral scent profile.[1][2] Its synthesis, primarily through the esterifica...

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Author: BenchChem Technical Support Team. Date: March 2026

(4-tert-butylcyclohexyl)methyl acetate, often referred to as PTBCHA, is a cornerstone of the fragrance industry, prized for its rich, woody, and floral scent profile.[1][2] Its synthesis, primarily through the esterification of 4-tert-butylcyclohexanol with an acetylating agent, is a classic example of a reaction where catalyst choice dictates not only yield and efficiency but also the final product's isomeric composition, which is crucial for its olfactory properties.[1] This guide provides an in-depth comparison of common catalytic systems for this vital industrial reaction, offering insights grounded in established chemical principles and supported by experimental data to aid researchers in catalyst selection and process optimization.

The Core Reaction: Fischer-Speier Esterification

The production of (4-tert-butylcyclohexyl)methyl acetate is typically achieved via the Fischer-Speier esterification, a reversible acid-catalyzed reaction between an alcohol (4-tert-butylcyclohexanol) and a carboxylic acid (acetic acid), or its anhydride.[3][4] The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant or removing the water byproduct as it forms.[3][5][6] The catalyst's role is to accelerate the attainment of this equilibrium by activating the carbonyl group of the acetylating agent.

Catalyst Comparison: Homogeneous vs. Heterogeneous Systems

The choice of catalyst is a critical process parameter, influencing reaction rates, operating conditions, and downstream processing requirements. Catalysts for this esterification can be broadly categorized into two main classes: homogeneous and heterogeneous.

Homogeneous Acid Catalysts

These catalysts are soluble in the reaction medium, leading to high contact efficiency with reactants and often resulting in high reaction rates under mild conditions.

  • Common Examples: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[7][8]

  • Mechanism of Action: The catalyst protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][6] This mechanism is fundamental to Fischer esterification.

  • Performance: Sulfuric acid is a preferred catalyst due to its low cost and high activity.[7] Catalyst loading is typically low, in the range of 0.01 to 5 mole % relative to the alcohol.[7] Exceeding this can promote dehydration of the alcohol, an undesirable side reaction.[7] p-TsOH is also highly effective and can be used in similar concentrations, offering high yields under reflux conditions, often with azeotropic removal of water to drive the reaction to completion.[5][9][10]

  • Advantages:

    • High catalytic activity allows for faster reaction times and lower temperatures.

    • Low cost and ready availability (especially H₂SO₄).[7]

  • Disadvantages:

    • Difficult to separate from the product mixture, requiring neutralization and washing steps that generate significant aqueous waste.[8]

    • Corrosive nature necessitates specialized and costly equipment.[8][11]

    • Difficult to recycle, making them less environmentally friendly.

Heterogeneous Solid Acid Catalysts

These are solid materials with acidic sites on their surface that are insoluble in the reaction medium. They represent a greener alternative to homogeneous catalysts.

  • Common Examples: Ion-exchange resins (e.g., Amberlyst-15, Dowex 50), zeolites, and sulfated metal oxides.[12][13]

  • Mechanism of Action: The reaction occurs on the acidic sites within the catalyst's pores or on its surface. For ion-exchange resins like Amberlyst-15, the mechanism is analogous to H₂SO₄ catalysis, relying on sulfonic acid groups (-SO₃H) bound to a solid polymer backbone.[14]

  • Performance: Amberlyst-15 is a highly effective and extensively studied solid acid catalyst for a wide range of organic transformations, including esterification.[13][14] It allows for mild reaction conditions and is known for its high selectivity.[13][14] Studies have shown that catalysts like Amberlyst-36 are also highly active for this type of esterification and can be reused without significant loss of activity.[12]

  • Advantages:

    • Easy Separation: The catalyst can be removed by simple filtration, simplifying product work-up.[8][15]

    • Reusability: Solid catalysts can be recovered and reused multiple times, reducing cost and waste.[13][14]

    • Reduced Corrosion: Being solid and contained, they are generally less corrosive to equipment.[8]

    • Environmental Benefits: Minimized aqueous waste streams align with green chemistry principles.[13]

  • Disadvantages:

    • Mass Transfer Limitations: Reaction rates can be slower compared to homogeneous systems due to the need for reactants to diffuse to the active sites.[12]

    • Higher Initial Cost: The initial purchase price of resin catalysts is typically higher than that of bulk mineral acids.

    • Lower Thermal Stability: Polymer-based resins like Amberlyst-15 have a maximum operating temperature (around 120 °C), which may limit reaction conditions.[14]

Quantitative Performance Data

The following table summarizes typical performance metrics for different catalyst types in the synthesis of (4-tert-butylcyclohexyl)methyl acetate and similar esterifications.

Catalyst TypeCatalyst ExampleTypical LoadingTemperature (°C)Reaction TimeYield (%)Key Advantages
Homogeneous Sulfuric Acid (H₂SO₄)0.1 - 2 mol%[7]100 - 130[7]2 - 4 hours[7][10]> 95%[7]Low cost, high activity
Homogeneous p-Toluenesulfonic Acid (p-TsOH)1 - 8 wt%[10][11]Reflux (80-110)[11]4 - 30 hours[5][10]84 - 99%[5][10]High yields, effective water removal
Heterogeneous Amberlyst-1510 - 20 wt%80 - 1202 - 18 hours[13]> 90%[13]Reusable, easy separation, mild conditions[13][14]

Experimental Protocols

To provide a practical context, detailed methodologies for both a homogeneous and a heterogeneous catalytic system are outlined below.

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TsOH)

This protocol is based on typical Fischer esterification procedures employing azeotropic water removal.[5][8]

Objective: To synthesize (4-tert-butylcyclohexyl)methyl acetate using p-TsOH as a catalyst.

Materials:

  • 4-tert-butylcyclohexanol

  • Acetic acid (glacial)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add 4-tert-butylcyclohexanol (1.0 eq), toluene (approx. 2 mL per gram of alcohol), acetic acid (1.2-1.5 eq), and p-TsOH·H₂O (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected or until TLC/GC analysis shows complete consumption of the starting alcohol (typically 3-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[5] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure (4-tert-butylcyclohexyl)methyl acetate.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol highlights the simplified work-up associated with solid acid catalysts.[15]

Objective: To synthesize (4-tert-butylcyclohexyl)methyl acetate using Amberlyst-15 as a recyclable catalyst.

Materials:

  • 4-tert-butylcyclohexanol

  • Acetic acid (glacial)

  • Amberlyst-15 resin

  • An appropriate solvent (e.g., toluene, or run neat)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with methanol and dry it under vacuum at 75 °C before use to remove moisture.[16]

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add 4-tert-butylcyclohexanol (1.0 eq), acetic acid (1.5-2.0 eq), and Amberlyst-15 (approx. 10-15% by weight of the limiting reactant). The reaction can be run neat or in a solvent like toluene.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Catalyst Recovery: Filter the reaction mixture to recover the Amberlyst-15 resin. The resin can be washed with a solvent (e.g., dichloromethane or ethyl acetate), dried, and stored for reuse.[15] c. Transfer the filtrate to a separatory funnel. Wash with water, saturated NaHCO₃ solution, and brine to remove excess acetic acid. d. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Visualization of Workflows

To better illustrate the procedural differences, the following diagrams outline the key steps in each process.

Homogeneous_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase react Combine Alcohol, Acetic Acid, Toluene & p-TsOH reflux Heat to Reflux with Dean-Stark Trap react->reflux 1. Setup cool Cool to RT reflux->cool 2. Completion wash Neutralize & Wash with NaHCO3/Brine cool->wash dry Dry Organic Layer (MgSO4) wash->dry evap Evaporate Solvent dry->evap Purify (Distillation) Purify (Distillation) evap->Purify (Distillation) 3. Isolate Heterogeneous_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase react Combine Alcohol, Acetic Acid & Amberlyst-15 heat Heat to 80-100 °C react->heat 1. Setup cool Cool to RT heat->cool 2. Completion filter Filter to Recover Catalyst cool->filter wash Wash Filtrate filter->wash catalyst Recycle Catalyst filter->catalyst dry Dry Organic Layer wash->dry evap Evaporate Solvent dry->evap Purify (Distillation) Purify (Distillation) evap->Purify (Distillation) 3. Isolate

Caption: Workflow for Heterogeneous Catalysis.

Conclusion and Future Outlook

For the synthesis of (4-tert-butylcyclohexyl)methyl acetate, both homogeneous and heterogeneous acid catalysts are highly effective. The choice between them represents a classic process chemistry trade-off.

  • Homogeneous catalysts like H₂SO₄ and p-TsOH offer high reaction rates and low initial cost but are plagued by challenges related to separation, equipment corrosion, and waste generation.

  • Heterogeneous catalysts , particularly ion-exchange resins like Amberlyst-15, provide a much greener and more sustainable alternative. Their ease of separation and reusability significantly streamline the purification process and reduce environmental impact, making them increasingly attractive for industrial applications despite a higher initial investment.

Future research will likely focus on developing more robust solid acid catalysts with higher activity, improved thermal stability, and greater resistance to leaching, further closing the performance gap with their homogeneous counterparts and solidifying their role in the sustainable production of fine chemicals and fragrances.

References

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate. (n.d.). Google Patents.
  • Kinetics of Synthesis of Perfumery Grade p-tert-Butylcyclohexyl Acetate Over Ion Exchange Resin Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Amberlyst-15 in Organic Synthesis. (2015, September 23). ResearchGate. Retrieved from [Link]

  • Amberlyst-15 in organic synthesis. (n.d.). ARKAT USA. Retrieved from [Link]

  • Synthesis and Catalytic Olefin Metathesis Activity of Amberlyst-15 Supported Cyclic and Bicyclic Alkyl Amino Carbene Ruthenium C. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). The Chemistry Portal. Retrieved from [Link]

  • Synthesis of polyfumarates containing a 4-tert-butylcyclohexyl group and unique solid-state properties based on the orientation of rigid poly(substituted methylene) chains. (2024, September). ResearchGate. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Amberlyst-15 : An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones. (2010, December 13). CORE. Retrieved from [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013, September 1). Semantic Scholar. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]...

  • Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. (n.d.). Atlantis Press. Retrieved from [Link]

  • A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

  • synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. (n.d.). Retrieved from [Link]

  • P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. (n.d.). Atlantis Press. Retrieved from [Link]

  • OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. (2020, December 15). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate. (n.d.). Google Patents.
  • Synthetic method for 4-tertiary butyl cyclohexaneacetic acid. (n.d.). Google Patents.
  • A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 Hydroxy 1,4 Naphthoquinone. (n.d.). QuickCompany. Retrieved from [Link]

  • 4-tert-Butylcyclohexyl acetate. (n.d.). PubChem. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide: (4-tert-butylcyclohexyl)methyl acetate

Executive Summary & Chemical Profile (4-tert-butylcyclohexyl)methyl acetate (CAS: 19461-34-8, 19461-35-9, 85204-31-5) is a structurally bulky alicyclic ester frequently utilized in fragrance formulations, cosmetics, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4-tert-butylcyclohexyl)methyl acetate (CAS: 19461-34-8, 19461-35-9, 85204-31-5) is a structurally bulky alicyclic ester frequently utilized in fragrance formulations, cosmetics, and as a chemical intermediate in drug development[1][2]. While its low volatility makes it relatively stable to handle at room temperature, its disposal requires rigorous oversight due to two primary hazard classifications: Skin Sensitization (Category 1B) and Chronic Aquatic Toxicity (Category 2) [3].

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is a critical safeguard for both laboratory personnel and the broader ecosystem. This guide provides a self-validating, step-by-step operational framework for the safe handling, consolidation, and disposal of this compound.

Hazard Assessment & Causality (E-E-A-T)

To design an effective disposal protocol, we must first understand the physicochemical properties that dictate the chemical's behavior. We do not just segregate waste arbitrarily; our protocols are directly informed by the data below.

Quantitative Data & Operational Implications
Physicochemical PropertyValue / ClassificationCausality & Operational Implication
Flash Point ~100 °C - 110 °C (Closed Cup)Combustible, but not highly flammable. It poses a low ignition risk at room temperature, but must be kept away from strong oxidizers[3][4].
Boiling Point ~280 °CLow volatility. Inhalation risk is secondary to dermal exposure. Fume hoods are recommended primarily to control aerosols during transfer[4].
Water Solubility InsolubleDrain disposal is strictly prohibited. The chemical will phase-separate, coating plumbing and eventually reaching aquatic ecosystems.
Aquatic Toxicity Chronic Category 2Environmental Persistence. Toxic to aquatic life with long-lasting effects. All waste must be captured and incinerated[4].
Skin Sensitization Category 1BContact Dermatitis Risk. May cause an allergic skin reaction. All contaminated PPE (gloves, wipes) must be treated as hazardous solid waste[5].

Note: Data synthesized from standardized safety data sheets for bulky cyclohexyl acetates[4][6].

Operational Safety & Pre-Disposal Handling

Before initiating any disposal or cleanup procedures, establish the following safety baseline:

  • Engineering Controls: Perform all transfers in a certified chemical fume hood to prevent aerosolization.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves (double-gloving is recommended during spill cleanup), safety goggles, and a fluid-resistant lab coat.

  • Causality Check: Why nitrile? Nitrile provides excellent resistance to ester-based compounds, preventing the chemical from permeating and triggering its Category 1B sensitization effects on the skin[3].

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste Consolidation

Because (4-tert-butylcyclohexyl)methyl acetate consists entirely of carbon, hydrogen, and oxygen, it burns cleanly.

  • Segregation: Route all liquid residues and solvent mixtures containing this compound into a designated "Halogen-Free Organic Waste" container.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides), as these can react exothermically with the ester[5].

  • Labeling: Clearly label the container with the chemical name, CAS number (e.g., 19461-34-8), and the hazard pictograms for "Skin Sensitizer" and "Environmental Hazard".

  • Final Disposition: Transfer the sealed container to your facility's hazardous waste management team for High-Temperature Incineration .

    • Why Incineration? Incineration at >850°C completely oxidizes the compound into CO₂ and H₂O, neutralizing its aquatic toxicity[3].

Protocol B: Solid Waste (Contaminated PPE & Materials)
  • Collection: Place all contaminated nitrile gloves, paper towels, and empty primary containers into a heavy-duty, puncture-resistant plastic bag or a dedicated solid hazardous waste bin.

  • Sealing: Tie off or seal the bin immediately to prevent residual odors from permeating the laboratory.

  • Final Disposition: Dispose of as hazardous solid waste. Do not place in standard municipal trash, as landfill leaching could introduce the chemical into groundwater[4].

Protocol C: Spill Response & Neutralization

In the event of an accidental spill, immediate containment is required to prevent environmental release.

  • Source Control: Eliminate any nearby ignition sources. Ensure adequate laboratory ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads.

    • Why inert absorbents? Combustible absorbents like sawdust provide unnecessary fuel and can increase fire risk when mixed with organic esters.

  • Absorption & Collection: Allow the absorbent to soak up the liquid. Use non-sparking tools to scoop the saturated material into a sealable, solvent-resistant container.

  • Decontamination: Wash the spill surface with a mild detergent and water, or wipe down with ethanol, to remove the insoluble ester film. Dispose of the cleaning wipes as hazardous solid waste[5].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical routing of (4-tert-butylcyclohexyl)methyl acetate waste streams to ensure regulatory compliance and environmental safety.

G start (4-tert-butylcyclohexyl)methyl acetate Waste Generation liq Liquid Waste (Pure/Solvent Mixtures) start->liq sol Solid Waste (PPE, Empty Containers) start->sol spill Accidental Spills start->spill liq_cont Halogen-Free Organic Waste Container liq->liq_cont sol_cont Sealed Solid Hazardous Waste Bin sol->sol_cont absorb Inert Absorbent (Sand/Vermiculite) spill->absorb incin High-Temperature Incineration liq_cont->incin sol_cont->incin land Approved Hazardous Waste Landfill sol_cont->land absorb->sol_cont

Caption: Logical workflow for the segregation and disposal of (4-tert-butylcyclohexyl)methyl acetate.

Regulatory Compliance & Logistics

To maintain compliance with environmental protection agencies (such as the EPA under RCRA guidelines, or equivalent international bodies):

  • Do not dilute: Dilution is not the solution to pollution. Never dilute the ester with water or other solvents simply to lower the concentration for drain disposal.

  • Inventory Tracking: Log the volume of waste generated. Because it is an environmental hazard, accumulating large quantities may trigger specific regulatory storage time limits (e.g., 90-day rules for large quantity generators).

  • Contractor Verification: Ensure your third-party waste disposal contractor is certified to handle "Aquatic Chronic 2" and "Skin Sensitizer" materials.

References

  • NextSDS. "4-(1,1-dimethylethyl)cyclohexylmethyl acetate — Chemical Substance Information." NextSDS Database.
  • NextSDS. "cis-4-tert-butylcyclohexylmethyl acetate — Chemical Substance Information." NextSDS Database.
  • ChemicalBook. "4-tert-Butylcyclohexyl acetate CAS#: 32210-23-4." ChemicalBook.
  • ChemicalBull. "4-Tert-Butylcyclohexyl Acetate - Material Safety Data Sheet (MSDS)." ChemicalBull.
  • The Perfumers Apprentice. "SAFETY DATA SHEET: 4-tert-Butylcyclohexyl acetate." The Perfumers Apprentice.
  • Santa Cruz Biotechnology, Inc. "4-tert-Butylcyclohexyl acetate - SAFETY DATA SHEET." SCBT.

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Handling

A Senior Application Scientist's Guide to Handling (4-tert-butylcyclohexyl)methyl acetate

Hazard Identification and Risk Assessment (4-tert-butylcyclohexyl)methyl acetate is a fragrance ingredient, and like many esters in this class, it is a combustible liquid that can cause skin and eye irritation.[1][2] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Author's Note: This guide provides detailed safety and handling protocols for (4-tert-butylcyclohexyl)methyl acetate. Specific safety data for this exact compound is limited. Therefore, this guidance is primarily based on the well-documented profile of its close structural analog, 4-tert-butylcyclohexyl acetate. The inherent similarities in their chemical structures, both being bulky cyclohexyl esters, suggest a comparable hazard profile. However, it is imperative to treat this information as a baseline and to exercise caution, implementing the most protective measures outlined herein.

Hazard Identification and Risk Assessment

(4-tert-butylcyclohexyl)methyl acetate is a fragrance ingredient, and like many esters in this class, it is a combustible liquid that can cause skin and eye irritation.[1][2] The primary risks to laboratory personnel are through dermal contact, inhalation of vapors, and eye contact. Prolonged or repeated skin contact may lead to sensitization, an allergic reaction that can develop over time.[1][3]

Causality of Hazards:

  • Skin and Eye Irritation: The ester functional group can be hydrolyzed upon contact with moisture on the skin or in the eyes, potentially forming acetic acid and the corresponding alcohol, which can be irritating to tissues.

  • Skin Sensitization: Certain individuals may develop an allergic response to the compound after repeated exposure. The immune system recognizes the chemical as a foreign substance, leading to a reaction upon subsequent contact.[3]

  • Inhalation: While the vapor pressure is relatively low, heating the substance or generating aerosols can lead to inhalation of vapors, which may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended when handling larger quantities (>1L) or when there is a significant splash risk.[4][5]Protects against accidental splashes that can cause serious eye irritation.[1] Goggles provide a better seal than glasses. A face shield offers a broader area of protection for the entire face.[6]
Hand Protection Chemical-resistant nitrile gloves.[7]Nitrile gloves offer good resistance to esters and are less likely to cause allergies than latex.[6][7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[8]
Body Protection A flame-resistant lab coat or a chemical-resistant apron worn over clothing.[5][7]Provides a barrier against spills and splashes, protecting the skin and clothing. Flame-resistant properties are important due to the combustible nature of the compound.
Respiratory Protection Generally not required when handled in a well-ventilated area or a fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4]Ensures that airborne concentrations of the chemical are kept below permissible exposure limits to prevent respiratory irritation.

Operational and Handling Workflow

Adherence to a systematic workflow is essential for the safe handling of (4-tert-butylcyclohexyl)methyl acetate. The following diagram and steps outline a standard operating procedure.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS and SOP prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation prep2->prep3 handle1 Dispense in Fume Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Inhalation and Contact handle2->handle3 post1 Wipe Down Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Non-Halogenated Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for Safe Handling of (4-tert-butylcyclohexyl)methyl acetate.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 4-tert-butylcyclohexyl acetate and the specific Standard Operating Procedure (SOP) for your experiment.

    • Don the required PPE as detailed in the table above.

    • Ensure that the work area, preferably a chemical fume hood, is well-ventilated.[2]

  • Handling:

    • Dispense the required amount of the chemical inside the fume hood to minimize vapor exposure.

    • Keep the primary container tightly closed when not in use to prevent the release of vapors and to avoid contamination.[4]

    • Handle the substance carefully to avoid direct contact with skin and eyes, and to prevent the inhalation of vapors.[9]

  • Post-Handling:

    • After completing the task, wipe down the work area with an appropriate solvent to decontaminate the surfaces.

    • Remove PPE in the correct order to prevent cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the liquid.[11]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[10]

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

(4-tert-butylcyclohexyl)methyl acetate is a non-halogenated organic compound. As such, its waste should be disposed of following established protocols for this category of chemical waste.

Disposal Steps:

  • Segregation: Collect waste containing (4-tert-butylcyclohexyl)methyl acetate in a designated, properly labeled container for non-halogenated organic waste.[12][13] Do not mix with halogenated solvents, strong acids or bases, or heavy metal waste.[13][14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[13]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal company.

References

  • PerfumersWorld. (n.d.). Documents. Retrieved from [Link]

  • Your Crafts. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]

  • Synerzine. (2018, June 22). Cyclohexyl acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 104-05-2). Retrieved from [Link]

  • P&G. (2018, July 12). SAFETY DATA SHEET. Retrieved from [Link]

  • RBNAinfo. (2018, November 20). SAFETY DATA SHEET. Retrieved from [Link]

  • ODOWELL. (n.d.). 4-Tert-Butylcyclohexyl Acetate manufacturers and suppliers in China. Retrieved from [Link]

  • Triveni Chemicals. (n.d.). 4-Tert-Butylcyclohexyl Acetate - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl acetate. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Environment, Health and Safety - The University of Texas at Austin. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • University of Louisville - Department of Environmental Health and Safety. (2025, August 22). chemical waste management: combining compatible used organic solvents. Retrieved from [Link]

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